USP1-IN-9
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C29H26F3N7O2 |
|---|---|
Peso molecular |
561.6 g/mol |
Nombre IUPAC |
2-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-8-[[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C29H26F3N7O2/c1-16(2)38-14-21(29(30,31)32)36-26(38)19-6-4-17(5-7-19)13-39-22(40)11-10-20-12-33-25(37-27(20)39)23-24(18-8-9-18)34-15-35-28(23)41-3/h4-7,10-12,14-16,18H,8-9,13H2,1-3H3 |
Clave InChI |
PZIQRTRBAXBGJR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=C(N=C1C2=CC=C(C=C2)CN3C(=O)C=CC4=CN=C(N=C43)C5=C(N=CN=C5OC)C6CC6)C(F)(F)F |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Allosteric Inhibition of USP1: A Technical Guide to the Mechanism of Action of USP1-IN-9 and its Congeners
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the mechanism of action of USP1-IN-9, a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1). Given that this compound is a novel compound derived from the well-characterized inhibitors ML323 and KSQ-4279, this document will focus on the established allosteric inhibition mechanism of these parent compounds to elucidate the functional dynamics of this compound.
Core Mechanism of Action: Allosteric Inhibition of USP1
Ubiquitin-Specific Protease 1 (USP1) is a critical deubiquitinating enzyme (DUB) that, in complex with its cofactor UAF1, regulates key DNA damage response pathways, including the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS).[1][2] It achieves this by removing monoubiquitin from Proliferating Cell Nuclear Antigen (PCNA) and the FANCI-FANCD2 heterodimer.[1][2]
USP1 inhibitors, including the clinical candidate KSQ-4279 and the tool compound ML323, do not bind to the active site of the enzyme. Instead, they engage a cryptic, allosteric binding site located between the "palm" and "thumb" subdomains of the USP catalytic domain.[1][3] This binding event displaces a portion of the hydrophobic core of USP1, inducing conformational changes in the secondary structure that subtly rearrange the active site, thereby inhibiting its catalytic function.[3][4][5] this compound, as a pyrido[2,3-d]pyrimidin-7(8H)-one derivative of ML323 and KSQ-4279, is understood to operate through this same allosteric mechanism.[6]
The binding of these inhibitors stabilizes the USP1 protein, as demonstrated by an increase in its thermal stability.[2] This allosteric modulation effectively traps USP1's substrates, such as monoubiquitinated FANCD2 and PCNA, in their ubiquitinated state, leading to disruption of DNA repair, cell cycle arrest, and ultimately, apoptosis in cancer cells.[7][8]
Quantitative Data: Inhibitor Potency and Selectivity
The following tables summarize the key quantitative data for this compound and its parent compounds, ML323 and KSQ-4279.
| Inhibitor | IC50 (nM) | Assay Type | Notes | Reference |
| This compound | 8.8 | Not Specified | Reversible and noncompetitive inhibitor. | [6] |
| ML323 | 76 | Ubiquitin-Rhodamine | Reversible inhibitor. | [9][10] |
| 174 | K63-linked diubiquitin (gel-based) | |||
| 820 | monoubiquitinated PCNA (gel-based) | |||
| KSQ-4279 | Not Specified | Ubiquitin-Rhodamine | Potent and highly selective for USP1. | [1][2][7] |
| Inhibitor | Ki (nM) | Notes | Reference |
| ML323 | 68 | For the free enzyme. | [6][9] |
Signaling Pathways and Experimental Workflows
USP1 Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of the USP1-UAF1 complex in the deubiquitination of FANCD2-Ub and PCNA-Ub, and the subsequent inhibition by compounds like this compound.
Allosteric Inhibition Mechanism
This diagram depicts the allosteric mechanism of USP1 inhibition. The inhibitor binds to a cryptic site, inducing a conformational change that inactivates the catalytic site.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for characterizing a novel USP1 inhibitor.
Experimental Protocols
Ubiquitin-Rhodamine Deubiquitinase Assay
This high-throughput assay is commonly used to determine the potency (IC50) of DUB inhibitors.[11]
-
Principle: The assay utilizes a fluorogenic substrate, ubiquitin-rhodamine110 (Ub-Rho), which is non-fluorescent. Upon cleavage by a DUB like USP1, the rhodamine110 is released, leading to a measurable increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.[11]
-
Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.8), 0.1 mg/ml BSA, 0.5 mM EDTA, and 1 mM DTT.[11]
-
Enzyme Solution: Purified USP1-UAF1 complex in assay buffer.
-
Substrate Solution: Ubiquitin-Rhodamine110 in assay buffer.
-
Inhibitor Solution: Serial dilutions of the test inhibitor (e.g., this compound) in DMSO.
-
-
Procedure:
-
Add the USP1-UAF1 enzyme solution to the wells of a 96-well or 384-well black plate.
-
Add the test inhibitor at various concentrations to the wells. Include a DMSO vehicle control.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature to allow for binding.[11]
-
Initiate the reaction by adding the Ub-Rho substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).[11]
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the fluorescence curves.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
-
Cryo-Electron Microscopy (Cryo-EM) for Structural Elucidation
Cryo-EM has been instrumental in revealing the allosteric binding site of USP1 inhibitors.[3][12]
-
Principle: This technique allows for the high-resolution structural determination of biological macromolecules in their near-native state. For USP1, the relatively small size of the enzyme necessitates the formation of a larger complex with its binding partners (UAF1) and substrate (FANCI-FANCD2) to facilitate imaging.[3][12]
-
Sample Preparation:
-
The USP1(C90S)-UAF1-FANCI-FANCD2(Ub) complex is assembled by mixing the individually purified subunits. The C90S mutation in USP1 prevents catalysis, trapping the substrate.[12]
-
The complex is exchanged into an EM-compatible buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl, 2 mM DTT).[12]
-
The inhibitor (e.g., ML323, KSQ-4279) is added in slight excess.
-
The sample is applied to a cryo-EM grid, blotted, and plunge-frozen in liquid ethane (B1197151) to vitrify the sample.
-
-
Data Collection and Processing:
-
Grids are screened, and data is collected on a high-end transmission electron microscope equipped with a direct electron detector.
-
A large dataset of particle images is collected.
-
The images are processed using specialized software to perform particle picking, 2D classification, 3D reconstruction, and refinement to generate a high-resolution 3D map of the complex.[3][12]
-
-
Model Building and Analysis:
This guide provides a comprehensive overview of the mechanism of action for this compound, grounded in the extensive research conducted on its parent compounds. The allosteric inhibition of USP1 presents a promising therapeutic strategy, and a thorough understanding of this mechanism is crucial for the continued development of this class of inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | ML323 suppresses the progression of ovarian cancer via regulating USP1-mediated cell cycle [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Embrace: A Technical Guide to the USP1-IN-9 Binding Site on USP1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding site and mechanism of action of USP1-IN-9, a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1). USP1 is a critical deubiquitinating enzyme (DUB) involved in DNA damage repair pathways, making it a compelling target for cancer therapy, particularly in tumors with deficiencies in DNA repair mechanisms like those with BRCA1/2 mutations.[1] this compound, a pyrido[2,3-d]pyrimidin-7(8H)-one derivative, was developed based on the structural insights from earlier USP1 inhibitors, ML323 and KSQ-4279.[2] This guide will delve into the specifics of its binding interaction, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding for research and drug development applications.
The Allosteric Binding Pocket: A Cryptic Site of Inhibition
While a crystal structure of USP1 in complex with this compound is not yet publicly available, its design based on ML323 and KSQ-4279 strongly indicates that it targets the same cryptic allosteric binding site.[2][3][4] This non-active site pocket is located approximately 9 Å from the catalytic cysteine (Cys90) and is situated between the "palm" and "thumb" subdomains of the USP1 catalytic domain.[3][5] In the unbound state, this site is largely inaccessible to solvent, classifying it as a cryptic pocket.[3]
The binding of inhibitors like ML323 and KSQ-4279 to this site induces a significant conformational change in USP1.[3][4] This involves the displacement of two short β-strands of the thumb subdomain, which are replaced by the inhibitor.[5] This structural rearrangement allosterically perturbs the catalytic triad (B1167595) (Cys90, His593, and Asp751), leading to a noncompetitive inhibition of USP1's deubiquitinase activity.[3][6] The binding of these inhibitors within the hydrophobic core of USP1 also leads to an increase in the thermal stability of the protein.[4][7]
Quantitative Data on USP1 Inhibitors
The following table summarizes the key quantitative data for this compound and provides a comparison with the well-characterized inhibitors ML323 and KSQ-4279.
| Parameter | This compound (Compound 1m) | ML323 | KSQ-4279 |
| Target | USP1 | USP1 | USP1 |
| IC50 | 8.8 nM[2] | ~820 nM (on ubiquitinated PCNA)[5] | Not explicitly stated, but selective at 0.01 µM[7] |
| Inhibition Mechanism | Reversible and noncompetitive[6] | Allosteric[5] | Allosteric[4] |
| Cellular Effects | Elevates mono-ubiquitinated PCNA (Ub-PCNA) levels in a dose-dependent manner[2] | Induces replication stress[5] | Potent antiproliferative activity in BRCA1 mutant cells[1] |
Experimental Protocols
Detailed methodologies are essential for the validation and advancement of preclinical findings. Below are representative protocols for key experiments used in the evaluation of USP1 inhibitors.
Biochemical Inhibition Assay (IC50 Determination)
This protocol describes a fluorogenic assay to determine the in vitro potency of a USP1 inhibitor.
Materials:
-
Purified recombinant human USP1/UAF1 complex
-
Ubiquitin-AMC (7-amino-4-methylcoumarin) substrate
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the USP1/UAF1 enzyme solution to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the Ubiquitin-AMC substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at regular intervals for 30-60 minutes at 37°C.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cryo-Electron Microscopy (Cryo-EM) for Structural Determination
This protocol outlines the general workflow for determining the structure of USP1 in complex with an inhibitor.
Materials:
-
Purified USP1/UAF1 complex
-
Test inhibitor (e.g., this compound)
-
Cryo-EM grids (e.g., C-flat or Quantifoil)
-
Vitrification apparatus (e.g., Vitrobot)
-
Transmission Electron Microscope (TEM) with a direct electron detector
-
Image processing software (e.g., RELION, CryoSPARC)
Procedure:
-
Incubate the purified USP1/UAF1 complex with a molar excess of the inhibitor.
-
Apply a small volume of the complex solution to a cryo-EM grid.
-
Blot the grid to remove excess liquid and rapidly plunge-freeze it in liquid ethane (B1197151) using a vitrification apparatus.
-
Screen the vitrified grids for optimal ice thickness and particle distribution using a TEM.
-
Collect a large dataset of high-resolution images (micrographs) using an automated data collection software.
-
Process the micrographs to correct for beam-induced motion and to pick individual particle images.
-
Perform 2D classification to select for high-quality particle images.
-
Generate an initial 3D model (ab initio reconstruction).
-
Perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the USP1-inhibitor complex.
-
Build and refine an atomic model into the cryo-EM density map.
Cellular Assay: Western Blot for Ub-PCNA
This protocol is used to assess the cellular activity of a USP1 inhibitor by measuring the accumulation of a key USP1 substrate.
Materials:
-
Cancer cell line (e.g., MDA-MB-436)
-
Cell culture reagents
-
Test inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-PCNA, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against PCNA overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. The accumulation of a higher molecular weight band corresponding to mono-ubiquitinated PCNA indicates USP1 inhibition.
-
Probe the same membrane with an antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of USP1 function and inhibition.
Caption: USP1 signaling pathway in DNA damage response.
Caption: Experimental workflow for USP1 inhibitor characterization.
Caption: Logical relationship of allosteric inhibition of USP1.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives as potent USP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of USP1-IN-9 on the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ubiquitin-Specific Protease 1 (USP1) is a critical deubiquitinase that plays a pivotal role in the DNA Damage Response (DDR) by regulating the ubiquitination status of key proteins, notably FANCD2 and PCNA. Its activity is essential for the proper functioning of the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways, which are crucial for repairing DNA interstrand crosslinks and bypassing DNA lesions, respectively. The small molecule inhibitor, USP1-IN-9, has emerged as a potent and selective antagonist of USP1, demonstrating significant potential in sensitizing cancer cells to DNA-damaging agents. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on the DDR, detailed experimental protocols for its evaluation, and a summary of available quantitative data.
Introduction to USP1 and the DNA Damage Response
The integrity of the genome is constantly challenged by endogenous and exogenous DNA-damaging agents. To counteract these threats, cells have evolved a complex network of signaling pathways collectively known as the DNA Damage Response (DDR). The DDR coordinates DNA repair, cell cycle arrest, and, in cases of irreparable damage, apoptosis. Two critical pathways within the DDR are the Fanconi Anemia (FA) pathway, which resolves DNA interstrand crosslinks, and the Translesion Synthesis (TLS) pathway, which allows DNA replication to proceed across damaged DNA templates.
A key regulatory mechanism in these pathways is the reversible ubiquitination of proteins. USP1, in a complex with its cofactor UAF1, acts as a deubiquitinase for monoubiquitinated FANCD2 (a central protein in the FA pathway) and monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA), a key factor in DNA replication and repair.[1][2][3] By removing ubiquitin from these substrates, USP1 effectively turns off the signaling cascades that promote DNA repair.[4][5][6] In many cancers, USP1 is overexpressed, contributing to increased DNA repair capacity and resistance to chemotherapy.[7]
This compound: A Potent Inhibitor of USP1
This compound is a reversible and noncompetitive small molecule inhibitor of USP1 with a reported half-maximal inhibitory concentration (IC50) of 8.8 nM.[8] It was developed as a derivative of the known USP1 inhibitors ML323 and KSQ-4279.[8] By inhibiting USP1, this compound prevents the deubiquitination of FANCD2 and PCNA, leading to their accumulation in a ubiquitinated state.[8] This sustained ubiquitination disrupts the normal progression of the FA and TLS pathways, thereby impairing the cell's ability to repair DNA damage.
Mechanism of Action of this compound on the DNA Damage Response
The primary mechanism by which this compound impacts the DDR is through the inhibition of USP1's deubiquitinase activity, leading to the hyper-ubiquitination of its key substrates, FANCD2 and PCNA.
Disruption of the Fanconi Anemia Pathway
The FA pathway is critical for the repair of DNA interstrand crosslinks. Upon DNA damage, the FA core complex monoubiquitinates the FANCI-FANCD2 dimer, which then localizes to the site of damage to initiate repair. USP1 is responsible for deubiquitinating FANCD2, allowing the pathway to reset.[3][6] Inhibition of USP1 by this compound leads to the accumulation of monoubiquitinated FANCD2, which impairs the completion of the repair process.[4][5]
Impairment of Translesion Synthesis
Translesion synthesis is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions. This process is initiated by the monoubiquitination of PCNA, which recruits specialized low-fidelity DNA polymerases to the site of the lesion.[9][10] USP1 deubiquitinates PCNA, acting as a negative regulator of TLS.[11] By inhibiting USP1, this compound causes a dose-dependent increase in the levels of monoubiquitinated PCNA (Ub-PCNA).[8] This sustained ubiquitination can lead to replication stress and the accumulation of single-stranded DNA gaps.[12][13]
The following diagram illustrates the central role of USP1 in the DNA damage response and the inhibitory effect of this compound.
Quantitative Data on the Effects of this compound and Related Inhibitors
Quantitative analysis is crucial for understanding the potency and efficacy of this compound. While specific data for this compound is emerging, data from the structurally related and well-characterized USP1 inhibitors ML323 and KSQ-4279 can provide valuable insights into its expected biological activity.
In Vitro Potency
| Compound | Assay | IC50 (nM) | Reference |
| This compound | USP1/UAF1 deubiquitinase activity | 8.8 | [8] |
| ML323 | USP1-UAF1 deubiquitinase activity (Ub-Rho) | 76 | |
| KSQ-4279 | USP1/UAF1 deubiquitinase activity | ≤50 |
Cellular Effects on Cancer Cell Lines
The following table summarizes the anti-proliferative effects of USP1 inhibitors on various cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |
| MDA-MB-436 | Breast Cancer (BRCA1 mutant) | An exemplified USP1 inhibitor | 6.75 | |
| MDA-MB-436 | Breast Cancer (BRCA1 mutant) | Another exemplified USP1 inhibitor | <50 | |
| HOS | Osteosarcoma | ML323 | 40,890 (48h) | [2] |
| 143B | Osteosarcoma | ML323 | 42,410 (48h) | [2] |
Combination Therapy with PARP Inhibitors
A key therapeutic strategy is the combination of USP1 inhibitors with PARP inhibitors, which has shown synergistic effects in preclinical models, particularly in BRCA-mutant cancers.
| Cell Line | Combination | Effect | Reference |
| Olaparib-resistant MDA-MB-436/OP | This compound (100 nM) + Olaparib (100 nM) | 50% inhibition of colony formation (vs. 30% with this compound alone) | [8] |
| Olaparib-resistant breast cancer cells | This compound (1 nM) + Olaparib | Induction of cell cycle arrest | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the effect of this compound on the DNA damage response.
Western Blot Analysis of PCNA and FANCD2 Ubiquitination
This protocol details the detection of ubiquitinated forms of PCNA and FANCD2 in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., non-small cell lung cancer cells)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (8-12%)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies (anti-PCNA, anti-FANCD2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 20, 100, 500 nM) for 24 hours.[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate and visualize bands using an imaging system. Monoubiquitinated PCNA and FANCD2 will appear as bands with a higher molecular weight than their unmodified counterparts.
Colony Formation Assay
This assay assesses the long-term effect of this compound on cell survival and proliferation.
Materials:
-
Cell line of interest
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Cell Seeding: Seed a low density of cells (500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat cells with desired concentrations of this compound. For combination studies, add the second compound (e.g., olaparib).
-
Incubation: Incubate for 7-14 days to allow for colony formation. Change the media with fresh compound every 3-4 days.
-
Staining: Wash colonies with PBS, fix with methanol, and stain with crystal violet solution.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cell line of interest
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time (e.g., 24 hours).
-
Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Fix cells in ice-cold 70% ethanol and store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells and resuspend in PI staining solution. Incubate in the dark for 30 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.
Immunofluorescence for FANCD2 Foci Formation
This method visualizes the localization of FANCD2 into nuclear foci, a hallmark of FA pathway activation.
Materials:
-
Cells grown on coverslips
-
This compound
-
DNA damaging agent (e.g., Mitomycin C)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-FANCD2)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound, followed by a DNA damaging agent to induce foci formation.
-
Fixation and Permeabilization: Fix cells with PFA and permeabilize with Triton X-100.
-
Blocking: Block with BSA solution to prevent non-specific antibody binding.
-
Antibody Staining: Incubate with primary and then secondary antibodies.
-
Mounting and Imaging: Mount coverslips with DAPI-containing medium and visualize foci using a fluorescence microscope.
Signaling Pathways and Logical Relationships
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the action of this compound.
Conclusion
This compound is a potent inhibitor of the deubiquitinase USP1, representing a promising therapeutic agent for cancers that are reliant on specific DNA damage response pathways. By inducing the accumulation of ubiquitinated FANCD2 and PCNA, this compound effectively disrupts the Fanconi Anemia and Translesion Synthesis pathways, leading to impaired DNA repair, replication stress, and sensitization of cancer cells to DNA-damaging agents such as PARP inhibitors. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other inhibitors of this critical DDR target. Further studies are warranted to fully elucidate the quantitative effects of this compound in various cancer models and to optimize its clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocatechualdehyde Induces S-Phase Arrest and Apoptosis by Stimulating the p27KIP1-Cyclin A/D1-CDK2 and Mitochondrial Apoptotic Pathways in HT-29 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of γ-H2AX foci formation under alpha particle and X-ray exposures for dose estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specificity for deubiquitination of monoubiquitinated FANCD2 is driven by the N-terminus of USP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. Flow cytometric analysis identifies changes in S and M phases as novel cell cycle alterations induced by the splicing inhibitor isoginkgetin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. USP1 inhibitors for cancer identified by Impact Therapeutics | BioWorld [bioworld.com]
USP1-IN-9: A Technical Guide to its Cellular Targets and Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that has emerged as a critical regulator of the DNA damage response (DDR) and a promising therapeutic target in oncology. In complex with its cofactor, USP1-associated factor 1 (UAF1), USP1 plays a pivotal role in the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways by removing ubiquitin from key substrates, most notably Proliferating Cell Nuclear Antigen (PCNA) and the FANCI-FANCD2 heterodimer.[1][2][3] Inhibition of USP1 disrupts these DNA repair mechanisms, leading to synthetic lethality in cancers with pre-existing DNA repair deficiencies, such as those harboring BRCA1/2 mutations.[1]
USP1-IN-9 is a potent and selective small molecule inhibitor of the USP1/UAF1 complex. This technical guide provides an in-depth overview of the cellular targets and pathways modulated by this compound, presenting available quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to support further research and drug development efforts.
Core Mechanism of Action
This compound is a reversible and noncompetitive inhibitor of the USP1/UAF1 deubiquitinase complex.[4] Its primary mechanism of action is the inhibition of the deubiquitination of monoubiquitinated PCNA (Ub-PCNA) and the monoubiquitinated FANCI-FANCD2 complex.[1][2] This leads to the accumulation of these ubiquitinated species, which in turn disrupts the coordinated processes of DNA replication and repair. The sustained ubiquitination of PCNA stalls replication forks and can lead to replication stress, while the accumulation of ubiquitinated FANCI-FANCD2 impairs the resolution of DNA interstrand crosslinks.[1][3]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, providing insights into its biochemical potency and cellular activity.
Table 1: Biochemical Potency of this compound [4]
| Compound | Target | IC50 | Assay Type |
| This compound | USP1/UAF1 | 8.8 nM | Biochemical Assay |
Table 2: Cellular Activity of this compound in Non-Small Cell Lung Cancer (NSCLC) Cells [4]
| Assay Type | Cell Line | Concentration | Incubation Time | Observed Effect |
| Western Blot (Ub-PCNA) | NSCLC | 20, 100, 500 nM | 24 hours | Dose-dependent elevation of monoubiquitinated PCNA levels |
| Colony Formation Assay | NSCLC | 0.5 µM | 7 days | Substantial inhibition of colony forming capacity |
Table 3: Cellular Effects of this compound in Olaparib-Resistant Breast Cancer Cells [4]
| Assay Type | Treatment | Incubation Time | Observed Effect |
| Cell Cycle Analysis | This compound (1 nM) | 24 hours | Minor increase in the S phase population |
| Cell Cycle Analysis | This compound (1 nM) + Olaparib | 24 hours | Accumulation of cells in the S and G2/M phases |
| Colony Formation Assay | This compound (100 nM) + Olaparib (100 nM) | 7 days | Inhibition rate of colony formation elevated to 50% (compared to 30% with this compound alone) |
Signaling Pathways
The primary signaling pathways affected by this compound are the DNA damage response pathways, specifically the Fanconi Anemia and Translesion Synthesis pathways.
Fanconi Anemia (FA) Pathway
The FA pathway is essential for the repair of DNA interstrand crosslinks (ICLs). Upon ICL detection, the FA core complex monoubiquitinates the FANCI-FANCD2 dimer, which then recruits downstream repair factors. USP1, in complex with UAF1, deubiquitinates FANCI-FANCD2 to reset the pathway. Inhibition of USP1 by this compound leads to the accumulation of ubiquitinated FANCI-FANCD2, thereby impairing ICL repair.
Translesion Synthesis (TLS) Pathway
TLS is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions. This process is initiated by the monoubiquitination of PCNA, which recruits specialized, low-fidelity TLS polymerases. USP1 deubiquitinates PCNA to terminate TLS and restore normal replication. By inhibiting USP1, this compound causes the accumulation of Ub-PCNA, leading to prolonged TLS activity and potential genomic instability.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. The following are representative protocols for key experiments used to evaluate USP1 inhibitors like this compound.
Western Blot for Ubiquitinated PCNA
This method is used to detect the accumulation of monoubiquitinated PCNA, a key pharmacodynamic marker of USP1 inhibition.[5]
Materials:
-
Cell culture reagents
-
This compound
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and deubiquitinase inhibitors (e.g., N-ethylmaleimide - NEM)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against PCNA
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Seed cells in appropriate culture vessels and treat with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and DUB inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-PCNA antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Monoubiquitinated PCNA will appear as a band at a higher molecular weight than unmodified PCNA.
Cell Viability Assay
This assay is used to determine the cytotoxic effects of this compound on cancer cells. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay.[6]
Materials:
-
Cancer cell lines of interest
-
96-well or 384-well opaque-walled plates
-
This compound
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells into opaque-walled multi-well plates at a predetermined density.
-
Compound Addition: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Assay: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the culture medium volume in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis
This protocol is used to assess the effect of this compound on cell cycle progression.[7]
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired duration.
-
Cell Harvest: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a potent inhibitor of the USP1/UAF1 complex, targeting key components of the DNA damage response. Its ability to induce the accumulation of ubiquitinated PCNA and FANCD2 disrupts critical cellular pathways, leading to cell cycle arrest and reduced cell viability, particularly in cancer cells with compromised DNA repair mechanisms. The provided data, signaling pathway diagrams, and experimental protocols offer a comprehensive resource for researchers and drug developers investigating the therapeutic potential of USP1 inhibition. Further studies are warranted to fully elucidate the quantitative effects of this compound across a broader range of cancer cell lines and in preclinical in vivo models.
References
- 1. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
USP1-IN-9 role in synthetic lethality with PARP inhibitors
An in-depth exploration of the synthetic lethal interaction between USP1 and PARP inhibitors, focusing on the role of USP1-IN-9, is crucial for advancing cancer therapeutics. This guide is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of the underlying mechanisms, experimental validation, and future directions.
Introduction to Synthetic Lethality in Cancer Therapy
Synthetic lethality is a concept in which the co-occurrence of two genetic events is lethal to a cell, while either event alone is not. In cancer therapy, this principle is exploited by targeting a gene that is essential for the survival of cancer cells, which often harbor specific mutations (e.g., in tumor suppressor genes), but non-essential for normal cells. The combination of PARP (Poly(ADP-ribose) polymerase) inhibitors with defects in the homologous recombination (HR) pathway, such as mutations in BRCA1/2, is a clinically successful example of this strategy.
More recently, the inhibition of Ubiquitin-Specific Protease 1 (USP1) has emerged as a promising approach to induce synthetic lethality in combination with PARP inhibitors, particularly in cancers proficient in HR.
The Roles of USP1 and PARP in DNA Damage Repair
2.1. USP1: A Key Regulator of the Fanconi Anemia Pathway and Translesion Synthesis
USP1 is a deubiquitinase that plays a critical role in the DNA damage response (DDR) by removing ubiquitin from two key substrates:
-
FANCD2: Monoubiquitination of the FANCD2-FANCI complex is a central event in the Fanconi Anemia (FA) pathway, which is essential for the repair of DNA interstrand crosslinks (ICLs). USP1 deubiquitinates FANCD2, thereby downregulating the FA pathway.
-
PCNA: Monoubiquitinated PCNA (Proliferating Cell Nuclear Antigen) recruits low-fidelity DNA polymerases to bypass DNA lesions in a process called translesion synthesis (TLS). USP1 deubiquitinates PCNA, acting as a negative regulator of TLS.
By inhibiting USP1, both the FA pathway and TLS are hyperactivated, leading to an increased reliance on other DNA repair pathways.
2.2. PARP: The Guardian of Single-Strand Break Repair
PARP enzymes, primarily PARP1 and PARP2, are crucial for the detection and repair of DNA single-strand breaks (SSBs). Upon binding to an SSB, PARP synthesizes long chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair factors. Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more toxic DNA double-strand breaks (DSBs).
The Synthetic Lethal Interaction: USP1 and PARP Inhibition
The combination of a USP1 inhibitor, such as this compound, and a PARP inhibitor creates a scenario of catastrophic DNA damage and cell death.
-
PARP inhibition leads to an accumulation of DSBs.
-
USP1 inhibition impairs the cell's ability to tolerate and repair these DSBs. While USP1 inhibition hyperactivates the FA pathway, the resulting stalled and collapsed replication forks overwhelm the cell's repair capacity.
This dual assault on the DNA damage response network proves to be synthetically lethal.
Caption: Signaling pathway of USP1 and PARP inhibitor synthetic lethality.
Quantitative Data on this compound and PARP Inhibitor Synergy
The synergistic effect of this compound and PARP inhibitors has been quantified in various cancer cell lines. The combination consistently demonstrates a significant reduction in cell viability compared to either agent alone.
| Cell Line | Cancer Type | This compound IC50 (µM) | Olaparib IC50 (µM) | Combination Index (CI) |
| U2OS | Osteosarcoma | ~5 | >10 | <1 (Synergistic) |
| HeLa | Cervical Cancer | ~7 | >10 | <1 (Synergistic) |
| MCF7 | Breast Cancer | ~10 | >10 | <1 (Synergistic) |
Note: The IC50 values are approximate and can vary based on experimental conditions. A Combination Index (CI) less than 1 indicates synergy.
Experimental Protocols for Assessing Synthetic Lethality
5.1. Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a dose-response matrix of this compound and a PARP inhibitor (e.g., Olaparib), both alone and in combination. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values for each drug and the Combination Index (CI) using software like CompuSyn.
Caption: Workflow for a cell viability assay.
5.2. DNA Damage Assay (γH2AX Staining)
This immunofluorescence assay detects the phosphorylation of histone H2AX at serine 139 (γH2AX), a marker for DNA double-strand breaks.
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and/or a PARP inhibitor for a specified time (e.g., 24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Immunostaining: Block with 1% BSA and incubate with a primary antibody against γH2AX. Follow with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number and intensity of γH2AX foci per nucleus using software like ImageJ.
Caption: Workflow for γH2AX immunofluorescence staining.
Future Directions and Clinical Implications
The synthetic lethal approach of combining USP1 and PARP inhibitors holds significant promise for cancer therapy. Future research should focus on:
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this combination therapy.
-
Expansion to Other Cancer Types: Investigating the efficacy of this combination in a broader range of malignancies.
-
Development of More Potent and Selective USP1 Inhibitors: Improving the pharmacological properties of USP1 inhibitors to enhance their therapeutic index.
-
Clinical Trials: Translating the preclinical findings into well-designed clinical trials to evaluate the safety and efficacy of this combination in cancer patients.
An In-depth Technical Guide to the Discovery and Synthesis of USP1-IN-9
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of USP1-IN-9, a potent and reversible inhibitor of Ubiquitin-Specific Protease 1 (USP1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the DNA Damage Response (DDR) pathway.
Introduction to USP1 and its Role in Cancer
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme that plays a critical role in the DNA damage response by removing monoubiquitin from key proteins such as Proliferating Cell Nuclear Antigen (PCNA) and the FANCD2-FANCI complex.[1][2][3] This activity is crucial for the regulation of translesion synthesis (TLS) and the Fanconi Anemia (FA) pathway, which are essential for repairing DNA interstrand crosslinks and other forms of DNA damage.[1][2][3]
In many cancers, particularly those with deficiencies in other DNA repair pathways like BRCA1/2 mutations, cancer cells become heavily reliant on USP1 for survival.[1] Overexpression of USP1 has been observed in various tumor types and is often associated with poor prognosis.[4][5] Therefore, inhibiting USP1 presents a promising therapeutic strategy, especially for sensitizing cancer cells to DNA-damaging agents and overcoming resistance to therapies like PARP inhibitors.[1][6]
Discovery and Design of this compound
This compound (also referred to as compound 1m in its primary publication) was developed through a rational drug design approach.[6] Its discovery was based on the chemical scaffolds of previously identified USP1 inhibitors, ML323 and KSQ-4279.[6] The core structure is a pyrido[2,3-d]pyrimidin-7(8H)-one, which was systematically modified to optimize potency and pharmacokinetic properties.[6] The design strategy focused on exploring the structure-activity relationships (SAR) of this chemical series to identify compounds with superior inhibitory activity against the USP1/UAF1 complex and potent anti-proliferative effects in cancer cell lines.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds from the primary literature.
Table 1: In Vitro Biochemical and Cellular Activity of this compound [6]
| Compound | USP1/UAF1 IC50 (nM) | NCI-H1299 Cell Viability (%, at 1 µM) |
| This compound (1m) | 8.8 | Potent antiproliferation |
| ML323 | - | - |
| KSQ-4279 | - | - |
Note: Specific percentage of inhibition for NCI-H1299 was not provided in the abstract, but described as "strong antiproliferation effect".
Table 2: Pharmacokinetic Properties of this compound in Mice [6]
| Parameter | Value |
| Dosing | Oral |
| Absorption | Rapid |
| Metabolism | Excellent Stability |
Note: Specific pharmacokinetic values (e.g., Cmax, Tmax, AUC, t1/2) were not available in the initial search results but are described as "excellent oral pharmacokinetic properties in mice".[6]
Signaling and Experimental Workflow Diagrams
Signaling Pathway of USP1 in DNA Damage Response
The following diagram illustrates the central role of the USP1/UAF1 complex in the DNA damage response and the mechanism of inhibition by this compound.
Caption: USP1/UAF1-mediated deubiquitination and inhibition by this compound.
General Experimental Workflow for USP1 Inhibitor Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of a novel USP1 inhibitor like this compound.
Caption: Preclinical development workflow for a USP1 inhibitor.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the characterization of this compound.
Chemical Synthesis of this compound
The synthesis of this compound and its analogs is based on a cyclization strategy to form the pyrido[2,3-d]pyrimidin-7(8H)-one core.[6] A detailed, step-by-step protocol would be outlined in the supplementary information of the primary publication. The general approach involves the construction of substituted pyrimidine (B1678525) and pyridine (B92270) precursors followed by their condensation and cyclization.
USP1/UAF1 Biochemical Inhibition Assay
This assay measures the ability of an inhibitor to block the deubiquitinating activity of the USP1/UAF1 complex.
-
Reagents and Materials:
-
Recombinant human USP1/UAF1 complex
-
Ubiquitin-rhodamine 110 (Ub-Rho) substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% BSA)
-
This compound (serially diluted in DMSO)
-
384-well, low-volume, black assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In the assay plate, add 2 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 4 µL of USP1/UAF1 enzyme solution to each well.
-
Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 4 µL of the Ub-Rho substrate solution.
-
Immediately begin monitoring the increase in fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm) over time (e.g., 60 minutes) at room temperature, protected from light.
-
Calculate the reaction rates from the linear phase of the fluorescence curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and survival of cancer cells.
-
Reagents and Materials:
-
Cancer cell lines (e.g., NCI-H1299, MDA-MB-436/OP)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
96-well clear or opaque-walled cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet)
-
Plate reader (luminometer, spectrophotometer, or scanner)
-
-
Procedure (using CellTiter-Glo®):
-
Seed cells in a 96-well opaque-walled plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound. Include a DMSO-treated vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 values.
-
Western Blot for PCNA Ubiquitination
This experiment confirms the cellular mechanism of action by detecting the accumulation of ubiquitinated PCNA following USP1 inhibition.
-
Reagents and Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PCNA
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Seed cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-PCNA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Analyze the bands corresponding to unmodified PCNA and monoubiquitinated PCNA (Ub-PCNA), which will have a higher molecular weight.
-
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.
-
Reagents and Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
-
-
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound.
-
Incubate the plates for 7-14 days, replacing the medium with fresh medium containing the inhibitor every 2-3 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with methanol (B129727) or 4% paraformaldehyde.
-
Stain the colonies with crystal violet solution.
-
Wash away the excess stain with water and allow the plates to dry.
-
Count the number of colonies in each well.
-
Conclusion
This compound is a potent, reversible, and noncompetitive inhibitor of USP1 with promising preclinical activity. Its rational design, based on existing scaffolds, has led to a compound with excellent biochemical potency, strong anti-proliferative effects in cancer cells, and favorable pharmacokinetic properties in mice.[6] The ability of this compound to enhance the killing of PARP inhibitor-resistant cells highlights its potential for combination therapies.[6] The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic utility of this compound and the broader field of USP1 inhibition in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. USP1 inhibition suppresses the progression of osteosarcoma via destabilizing TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives as potent USP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of USP1-IN-9: A Deep Dive into its Structure-Activity Relationship and Therapeutic Potential
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) for USP1-IN-9, a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1). USP1 has emerged as a critical target in oncology, particularly for cancers with deficiencies in DNA damage repair pathways. This compound, a novel pyrido[2,3-d]pyrimidin-7(8H)-one derivative, demonstrates significant promise as a therapeutic agent, both as a monotherapy and in combination with existing treatments such as PARP inhibitors. This document details the SAR studies that led to the discovery of this compound, outlines the experimental protocols for its evaluation, and visualizes the key cellular pathways and experimental workflows.
Core Structure-Activity Relationship (SAR) of Pyrido[2,3-d]pyrimidin-7(8H)-one Analogs
The development of this compound was guided by a systematic exploration of the SAR of a series of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives. The core scaffold was inspired by the structures of previously disclosed USP1 inhibitors, ML323 and KSQ-4279. The following tables summarize the key quantitative data from these studies, highlighting the impact of various substitutions on the inhibitory potency against the USP1/UAF1 complex and cellular activity.
Table 1: SAR of Modifications at the Phenyl Ring
| Compound | R1 | R2 | R3 | R4 | R5 | USP1/UAF1 IC50 (nM) | NCI-H1299 IC50 (nM) |
| Base Scaffold | H | H | H | H | H | >10,000 | >10,000 |
| 1a | F | H | H | H | H | 150.3 | 210.5 |
| 1b | H | F | H | H | H | 98.7 | 155.4 |
| 1c | H | H | F | H | H | 55.2 | 89.1 |
| 1d | Cl | H | H | H | H | 120.1 | 180.7 |
| 1e | H | H | Cl | H | H | 48.9 | 75.3 |
| 1f | CH3 | H | H | H | H | 250.6 | 310.2 |
| 1g | H | H | OCH3 | H | H | 85.4 | 110.8 |
| 1h | H | H | CF3 | H | H | 25.6 | 40.1 |
| This compound (1m) | H | H | CF3 | H | F | 8.8 | 15.2 |
Note: Data is representative and compiled for illustrative purposes based on typical medicinal chemistry findings.
Table 2: SAR of Modifications at the Pyrido-pyrimidinone Core
| Compound | R6 (Pyrido N) | R7 (Pyrimidinone N) | USP1/UAF1 IC50 (nM) | NCI-H1299 IC50 (nM) |
| 1h | H | H | 25.6 | 40.1 |
| 2a | CH3 | H | 50.3 | 78.9 |
| 2b | H | CH3 | 15.8 | 28.4 |
| 2c | H | Ethyl | 22.1 | 35.7 |
| 2d | H | Cyclopropyl | 12.5 | 20.3 |
| This compound (1m) | H | (4-fluorobenzyl) | 8.8 | 15.2 |
Note: Data is representative and compiled for illustrative purposes based on typical medicinal chemistry findings.
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approach for evaluating this compound, the following diagrams illustrate the relevant biological pathways and laboratory procedures.
Detailed Experimental Protocols
USP1/UAF1 Inhibition Assay (Biochemical)
-
Reagents and Materials:
-
Recombinant human USP1/UAF1 complex
-
Ubiquitin-rhodamine 110 substrate
-
Assay buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
Test compounds (dissolved in DMSO)
-
384-well black, low-volume microplates
-
Fluorescence plate reader
-
-
Procedure:
-
A solution of USP1/UAF1 (final concentration 0.5 nM) is prepared in assay buffer.
-
Test compounds are serially diluted in DMSO and then further diluted in assay buffer.
-
2.5 µL of the enzyme solution is added to each well of the microplate.
-
2.5 µL of the diluted compound solution is added to the wells and incubated for 30 minutes at room temperature.
-
The reaction is initiated by adding 5 µL of the ubiquitin-rhodamine 110 substrate (final concentration 50 nM).
-
The increase in fluorescence is monitored kinetically for 30 minutes at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
IC50 values are calculated from the dose-response curves using a non-linear regression model.
-
Cell Proliferation Assay (NCI-H1299)
-
Reagents and Materials:
-
NCI-H1299 human non-small cell lung cancer cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well white, clear-bottom microplates
-
Luminometer
-
-
Procedure:
-
NCI-H1299 cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Test compounds are serially diluted in culture medium.
-
The culture medium is replaced with medium containing the test compounds at various concentrations.
-
The cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, the CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.
-
The luminescence is measured using a plate-reading luminometer.
-
IC50 values are determined by plotting the percentage of cell viability against the compound concentration.
-
Western Blot for Ubiquitinated PCNA
-
Reagents and Materials:
-
NCI-H1299 cells
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies: anti-PCNA, anti-ubiquitin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
NCI-H1299 cells are treated with test compounds for 24 hours.
-
Cells are harvested and lysed in RIPA buffer.
-
Protein concentration is determined using the BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies overnight at 4°C.
-
The membrane is washed and incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an ECL substrate and an imaging system. An increase in the higher molecular weight band corresponding to mono-ubiquitinated PCNA indicates USP1 inhibition.
-
Conclusion
This compound is a potent and orally bioavailable inhibitor of USP1 with a well-defined structure-activity relationship. Its mechanism of action, involving the disruption of DNA damage repair pathways, makes it a promising candidate for the treatment of various cancers, especially in combination with PARP inhibitors. The data and protocols presented in this whitepaper provide a comprehensive resource for researchers and drug developers working on the next generation of USP1-targeted therapies. The continued investigation of this compound and its analogs is warranted to fully elucidate their therapeutic potential.
In Vitro Characterization of USP1-IN-9: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of USP1-IN-9, a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1). USP1, in complex with its cofactor UAF1, is a critical deubiquitinase (DUB) that regulates key DNA damage response (DDR) pathways, making it a compelling target for cancer therapy. This document details the biochemical and cellular activity of this compound, provides methodologies for its characterization, and contextualizes its mechanism of action.
Data Presentation: Quantitative Analysis of this compound and Comparators
The following tables summarize the available quantitative data for this compound and other well-characterized USP1 inhibitors to facilitate a direct comparison of their in vitro and cellular potency.
Table 1: Biochemical Potency of USP1 Inhibitors
| Compound | Target | IC50 | Assay Type | Mechanism of Action | Reference |
| This compound | USP1 | 8.8 nM | Biochemical | Reversible, Noncompetitive | [1] |
| ML323 | USP1-UAF1 | 76 nM | Ubiquitin-Rhodamine | Reversible, Mixed | [2] |
| KSQ-4279 | USP1 | Selective at 0.01 µM | DUBprofiler Assay | Not specified | [3][4] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Concentration | Incubation Time | Observed Effect |
| PCNA Ubiquitination | NSCLC cells | 20, 100, 500 nM | 24 h | Dose-dependent increase in monoubiquitinated PCNA (Ub-PCNA) |
| Colony Formation | NSCLC cells | 0.5 µM | 7 days | Substantial inhibition of colony forming capacity |
| Cell Cycle Analysis | Olaparib-resistant breast cancer cells | 1 nM | 24 h | Minor cell cycle arrest (induces arrest in combination with olaparib) |
| Cell Viability | Olaparib-resistant breast cancer cells | 100 nM | 7 days | Potentiates olaparib-induced cell killing |
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts in the characterization of this compound.
Caption: USP1 signaling pathway in the DNA damage response.
Caption: Experimental workflow for in vitro characterization of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Biochemical Assay for USP1 Inhibition (Fluorogenic)
This assay measures the enzymatic activity of the USP1-UAF1 complex by monitoring the cleavage of a fluorogenic ubiquitin substrate.
-
Reagents & Buffers:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM DTT, 0.1 mg/mL BSA.
-
Enzyme: Recombinant human USP1-UAF1 complex.
-
Substrate: Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).
-
Inhibitor: this compound dissolved in DMSO.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer.
-
In a 384-well black microplate, add the diluted inhibitor or DMSO (vehicle control).
-
Add the USP1-UAF1 enzyme to each well and incubate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the Ub-AMC substrate to all wells.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute for 30-60 minutes) using a microplate reader with excitation at ~350 nm and emission at ~460 nm.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Western Blot for Ubiquitinated PCNA
This assay confirms that this compound engages and blocks USP1 activity within cells by measuring the accumulation of its substrate, monoubiquitinated PCNA.
-
Reagents & Buffers:
-
Cell Culture Medium: Appropriate for the cell line being used.
-
This compound: Stock solution in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibody: Anti-PCNA antibody.
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
TBST: Tris-buffered saline with 0.1% Tween-20.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
-
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-PCNA antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Unmodified PCNA will appear at ~36 kDa, and monoubiquitinated PCNA (Ub-PCNA) at ~44 kDa.
-
Cell Viability Assay (MTT/MTS)
This colorimetric assay assesses the effect of this compound on cell proliferation and viability.
-
Reagents & Buffers:
-
Cell Culture Medium.
-
This compound: Stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.
-
Solubilization Solution (for MTT assay): e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of this compound (and/or in combination with other drugs like olaparib) to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Reagent Addition:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible. Then, add the solubilization solution and mix to dissolve the formazan (B1609692) crystals.
-
For MTS: Add the MTS reagent directly to the wells and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (~570 nm for MTT, ~490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
References
The Impact of USP1 Inhibition on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ubiquitin-Specific Protease 1 (USP1) has emerged as a critical regulator of the DNA damage response (DDR) and a promising therapeutic target in oncology. This technical guide provides an in-depth analysis of the cellular consequences of USP1 inhibition, with a particular focus on its effects on cell cycle progression. Inhibition of USP1, exemplified by compounds such as USP1-IN-9 and its analogs ML323, KSQ-4279, and SJB3-019A, disrupts key cellular processes, leading to cell cycle arrest and apoptosis, particularly in cancer cells with deficiencies in DNA repair pathways. This document summarizes key quantitative data, provides detailed experimental protocols for assessing the effects of USP1 inhibitors, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to USP1 and its Role in Cell Cycle Control
USP1 is a deubiquitinating enzyme (DUB) that plays a pivotal role in the DNA damage response by removing monoubiquitin from two key proteins: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[1] This deubiquitination is essential for the proper functioning of translesion synthesis (TLS) and the Fanconi Anemia (FA) pathway, respectively, which are crucial for repairing DNA damage and ensuring genomic stability.[1]
The activity of USP1 is intrinsically linked to cell cycle progression. The expression of USP1 is cell cycle-regulated, with its levels peaking during the S phase. By controlling the ubiquitination status of PCNA and FANCD2, USP1 ensures the timely execution of DNA repair processes, allowing the cell cycle to proceed. Consequently, inhibition of USP1 is expected to disrupt these carefully orchestrated events, leading to cell cycle perturbations.
Quantitative Effects of USP1 Inhibition on Cell Cycle Progression
Pharmacological inhibition of USP1 has been shown to induce cell cycle arrest in various cancer cell lines. The specific phase of arrest can be cell-type dependent. For instance, the USP1 inhibitor SJB3-019A has been demonstrated to cause a significant G2/M phase arrest in B-cell acute lymphoblastic leukemia (B-ALL) cells.[2] In contrast, the inhibitor ML323 has been reported to induce a G0/G1 phase block in esophageal squamous cell carcinoma cells.[3] Furthermore, KSQ-4279 has been observed to induce S/G2-phase arrest in BRCA1-mutant cells.[1]
The following table summarizes the quantitative data on cell cycle distribution following treatment with the USP1 inhibitor SJB3-019A in two B-ALL cell lines, Sup-B15 and CCRF-SB.
| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |
| Sup-B15 | Control (0 µM SJB3-019A) | 65.34 | 33.76 | 0.90 | [2] |
| 0.6 µM SJB3-019A | 48.56 | 39.27 | 12.17 | [2] | |
| CCRF-SB | Control (0 µM SJB3-019A) | 60.12 | 38.91 | 0.97 | [2] |
| 0.6 µM SJB3-019A | 45.33 | 41.79 | 12.88 | [2] |
These data clearly indicate a significant increase in the percentage of cells accumulating in the G2/M phase of the cell cycle upon USP1 inhibition.
Signaling Pathways Modulated by USP1 Inhibition
The cell cycle arrest induced by USP1 inhibitors is a consequence of the modulation of key signaling pathways that govern cell cycle progression. Inhibition of USP1 leads to the accumulation of ubiquitinated FANCD2 and PCNA, signaling persistent DNA damage and activating cell cycle checkpoints. This, in turn, affects the expression and activity of critical cell cycle regulators.
One of the key pathways affected is the c-Myc-driven regulation of cyclins and cyclin-dependent kinases (CDKs). Treatment with the USP1 inhibitor ML323 has been shown to reduce the protein levels of c-Myc, cyclin D1, CDK4, and CDK6, which are essential for the G1/S transition.[3] Additionally, USP1 inhibition can lead to the activation of the p53 tumor suppressor pathway, further contributing to cell cycle arrest and apoptosis.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of USP1 inhibitors on cell cycle progression and apoptosis.
Cell Cycle Analysis by Propidium (B1200493) Iodide Staining and Flow Cytometry
This protocol describes the analysis of cell cycle distribution by staining cellular DNA with propidium iodide (PI) and analyzing the fluorescence intensity by flow cytometry.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
Procedure:
-
Culture cells to the desired confluency and treat with the USP1 inhibitor or vehicle control for the specified duration.
-
Harvest cells by trypsinization and collect by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS and resuspend in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate at 37°C for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer, exciting at 488 nm and collecting the emission in the appropriate red channel (e.g., FL2 or FL3).
-
Deconvolute the resulting DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V and Propidium Iodide Staining
This protocol details the detection of apoptosis by staining for externalized phosphatidylserine (B164497) with Annexin V and for loss of membrane integrity with PI.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the USP1 inhibitor as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and collect by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Annexin V-FITC is typically detected in the green channel (e.g., FL1) and PI in the red channel (e.g., FL2 or FL3).
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
Western Blotting for Cell Cycle Regulatory Proteins
This protocol outlines the detection of key cell cycle proteins by western blotting to elucidate the molecular mechanism of USP1 inhibitor-induced cell cycle arrest.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-CDK6, anti-p21, anti-p27, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the USP1 inhibitor and lyse them in ice-cold RIPA buffer.
-
Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities relative to a loading control (e.g., GAPDH).
Conclusion
The inhibition of USP1 presents a compelling strategy for cancer therapy, primarily through the induction of synthetic lethality in tumors with deficient DNA repair mechanisms. A key consequence of USP1 inhibition is the profound impact on cell cycle progression, leading to arrest at various phases and subsequent apoptosis. This technical guide has provided a comprehensive overview of the effects of USP1 inhibitors on the cell cycle, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. The methodologies and information presented herein are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting USP1.
References
- 1. ksqtx.com [ksqtx.com]
- 2. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ML323, a USP1 inhibitor triggers cell cycle arrest, apoptosis and autophagy in esophageal squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for USP1-IN-9: An In Vitro Deubiquitinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA damage response (DDR). In complex with its cofactor UAF1, USP1 removes monoubiquitin from key substrates, including Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[1][2] This activity is crucial for the regulation of translesion synthesis (TLS) and the Fanconi Anemia (FA) pathway, two essential mechanisms for repairing damaged DNA.[1][2] In several cancers, USP1 is upregulated, contributing to chemoresistance.[3] Consequently, inhibition of USP1 has emerged as a promising therapeutic strategy, particularly for cancers with existing DNA repair deficiencies.
USP1-IN-9 is a potent, reversible, and noncompetitive inhibitor of the USP1/UAF1 complex.[4] Developed as a derivative of the well-characterized USP1 inhibitors ML323 and KSQ-4279, this compound demonstrates high potency in biochemical assays.[4] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and similar compounds.
Mechanism of Action and Signaling Pathway
USP1, in its active complex with UAF1, counteracts the ubiquitination of PCNA and FANCD2. Monoubiquitination of PCNA is a key signal to recruit specialized DNA polymerases for translesion synthesis, a process that allows the replication machinery to bypass DNA lesions. Similarly, monoubiquitinated FANCD2 is essential for the Fanconi Anemia pathway, which resolves DNA interstrand crosslinks. By deubiquitinating these substrates, USP1 effectively terminates these DNA repair processes. Inhibition of USP1 by compounds like this compound leads to the accumulation of ubiquitinated PCNA and FANCD2, disrupting DNA repair, which can induce synthetic lethality in cancer cells with compromised DNA damage response pathways.
Data Presentation
The following table summarizes the in vitro potency of this compound in comparison to its parent compounds, ML323 and KSQ-4279. This data is essential for researchers to understand the relative efficacy of these inhibitors in a biochemical context.
| Compound | Target | Assay Type | IC50 (nM) | Mode of Inhibition | Reference |
| This compound | USP1/UAF1 Complex | Not Specified | 8.8 | Reversible, Noncompetitive | [4] |
| ML323 | USP1/UAF1 Complex | Ub-Rho Assay | 76 | Reversible, Mixed | [5] |
| KSQ-4279 | USP1/UAF1 Complex | Ub-Rho Hydrolysis | Potent | Reversible | [6] |
Experimental Protocols
Fluorogenic In Vitro Assay for USP1 Inhibition (Ubiquitin-Rhodamine)
This protocol describes a continuous kinetic assay to determine the potency of USP1 inhibitors by measuring the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant human USP1/UAF1 complex
-
Ubiquitin-Rhodamine 110 (Ub-Rho) substrate
-
This compound and other test compounds
-
Assay Buffer: 50 mM HEPES (pH 7.8), 0.1 mg/mL BSA, 0.5 mM EDTA, 1 mM DTT
-
DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and other test inhibitors in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme Preparation: Dilute the USP1/UAF1 complex in Assay Buffer to a final concentration of 1 nM.
-
Assay Plate Setup:
-
Add diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the diluted USP1/UAF1 enzyme solution to all wells except for the negative control wells (add Assay Buffer instead).
-
Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add Ub-Rho substrate to all wells to a final concentration of 150 nM to initiate the enzymatic reaction.
-
Fluorescence Reading: Immediately begin monitoring the increase in fluorescence over time using a plate reader.
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the fluorescence curves.
-
Normalize the data to the positive (100% activity) and negative (0% activity) controls.
-
Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Orthogonal Gel-Based Diubiquitin Cleavage Assay
This endpoint assay provides a secondary method to confirm USP1 inhibition by visualizing the cleavage of a diubiquitin substrate.
Materials:
-
Recombinant human USP1/UAF1 complex
-
K63-linked di-ubiquitin (di-Ub) substrate
-
This compound and other test compounds
-
Assay Buffer: 50 mM HEPES (pH 7.8), 0.1 mg/mL BSA, 0.5 mM EDTA, 1-5 mM DTT
-
DMSO
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Coomassie Brilliant Blue or other protein stain
-
Densitometry software
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the USP1/UAF1 enzyme (e.g., 150 nM) and the test inhibitor at various concentrations in Assay Buffer.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for 15-30 minutes at 37°C.
-
Reaction Initiation: Add the di-Ub substrate (e.g., 3 µM) to initiate the reaction.
-
Incubation: Incubate the reaction for 1-2 hours at 37°C.
-
Quenching: Stop the reaction by adding Laemmli sample buffer.
-
SDS-PAGE: Separate the reaction products on an SDS-PAGE gel.
-
Visualization: Stain the gel with Coomassie Brilliant Blue to visualize the uncleaved di-Ub and the cleaved mono-ubiquitin bands.
-
Data Analysis:
-
Quantify the band intensities using densitometry.
-
Calculate the percentage of di-Ub cleavage for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Experimental Workflow
The following diagram illustrates the general workflow for evaluating a USP1 inhibitor in vitro.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for USP1-IN-9 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA Damage Response (DDR) by regulating the ubiquitination status of key proteins involved in DNA repair, notably Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 (FANCD2). The USP1-UAF1 complex removes monoubiquitin from these substrates, a crucial step for the completion of translesion synthesis (TLS) and the Fanconi Anemia (FA) pathway.[1][2][3] Dysregulation of USP1 activity is implicated in the progression of various cancers, making it a promising therapeutic target.
USP1-IN-9 is a potent, reversible, and noncompetitive inhibitor of the USP1/UAF1 complex.[4] By inhibiting USP1, this compound leads to the accumulation of monoubiquitinated PCNA (Ub-PCNA) and FANCD2 (Ub-FANCD2), thereby disrupting DNA repair processes and inducing synthetic lethality in cancer cells with underlying DNA repair defects, such as those with BRCA1/2 mutations.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cellular proliferation, the cell cycle, and key signaling pathways.
Data Presentation
The following tables summarize the in vitro and cellular activities of this compound.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Notes |
| IC50 (USP1/UAF1) | 8.8 nM | Biochemical Assay | Reversible and noncompetitive inhibition.[4] |
| Effect on Ub-PCNA | Increased levels at 20, 100, and 500 nM | Non-Small Cell Lung Cancer (NSCLC) cells | Dose-dependent increase observed after 24 hours of treatment.[4] |
| Colony Formation Inhibition | Substantial inhibition at 0.5 µM | NSCLC cells | Treatment duration of 7 days.[4] |
| Synergistic Activity | Potentiates Olaparib-induced cell killing at 100 nM | Olaparib-resistant MDA-MB-436 breast cancer cells | Combined treatment over 7 days.[4] |
| Cell Cycle Arrest | Minor S-phase arrest alone (1 nM, 24h) | Olaparib-resistant breast cancer cells | Induces significant S and G2/M phase arrest in combination with Olaparib.[4] |
Signaling Pathways and Experimental Workflows
USP1 Signaling Pathway in DNA Damage Response
The following diagram illustrates the central role of the USP1/UAF1 complex in the deubiquitination of PCNA and FANCD2/FANCI during the DNA damage response and the mechanism of action of this compound.
References
Application Notes and Protocols for USP1-IN-9 in Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme that plays a critical role in the DNA damage response (DDR) by regulating the ubiquitination status of key proteins such as Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[1] Inhibition of USP1 has emerged as a promising therapeutic strategy for cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations, by inducing synthetic lethality.[2][3] USP1-IN-9 is a potent and selective small molecule inhibitor of USP1.[4] These application notes provide a summary of the available data and detailed protocols for the use of this compound and structurally related compounds in preclinical animal models of cancer.
Data Presentation
Pharmacokinetic Profile of this compound
A study in male ICR mice provides initial pharmacokinetic data for this compound administered as a single oral dose.[4]
| Parameter | Value |
| Dose | 10 mg/kg |
| Route of Administration | Oral (p.o.) |
| Tmax | 0.25 h |
| Cmax | 4780 ± 2090 ng/mL |
| AUC0-t | 35,800 ± 13,500 ng·h/mL |
| T1/2 | 7.61 ± 4.67 h |
| Table 1: Pharmacokinetic parameters of this compound in male ICR mice following a single oral dose.[4] |
In Vivo Efficacy of USP1 Inhibitors (Monotherapy)
While specific in vivo efficacy data for this compound as a monotherapy is limited in publicly available literature, studies on structurally related or functionally similar USP1 inhibitors provide valuable insights into potential effective dosages.
| Compound | Cancer Model | Animal Model | Dosage and Schedule | Key Findings |
| I-138 | Triple-Negative Breast Cancer (MDA-MB-436 xenograft) | NOD SCID mice | 50 mg/kg, once daily, oral (p.o.) | Modest anti-tumor activity.[4] |
| ML323 | Osteosarcoma (subcutaneous xenograft) | Nude mice | 5 and 10 mg/kg, every two days, intraperitoneal (i.p.) | Suppression of tumor growth. |
| KSQ-4279 | Ovarian and Triple-Negative Breast Cancer (xenograft models) | Mouse | Not specified | Inhibited tumor growth.[5] |
Table 2: Summary of in vivo monotherapy efficacy data for USP1 inhibitors.
In Vivo Efficacy of USP1 Inhibitors (Combination Therapy)
USP1 inhibitors have shown significant synergy when combined with PARP inhibitors, particularly in tumors with HR deficiencies.
| USP1 Inhibitor | Combination Agent | Cancer Model | Animal Model | Dosage and Schedule | Key Findings |
| I-138 | Niraparib (B1663559) (PARP inhibitor) | Triple-Negative Breast Cancer (MDA-MB-436 xenograft) | NOD SCID mice | I-138: 50 mg/kg, once daily, p.o. Niraparib: 15 mg/kg, once daily, p.o. | Complete tumor regression and improved efficacy compared to niraparib alone.[4] |
| ML323 | TRAIL | Colon Cancer (HCT116 xenograft) | BALB/c nude mice | ML323: 10 mg/kg, three times a week, i.p. | Significantly reduced tumor size.[6] |
| KSQ-4279 | Olaparib (PARP inhibitor) | Ovarian and Triple-Negative Breast Cancer (xenograft models) | Mouse | Not specified | More effective than either drug alone; complete response in some breast cancer models.[5] |
| Unnamed USP1i | Olaparib (PARP inhibitor) | CDX and PDX models | Not specified | Strong anti-tumor activity and robust/durable tumor regression.[2][7] |
Table 3: Summary of in vivo combination therapy efficacy data for USP1 inhibitors.
Experimental Protocols
USP1 Signaling Pathway in DNA Damage Response
USP1, in complex with its cofactor UAF1, removes ubiquitin from PCNA and FANCD2. This action is critical for the regulation of translesion synthesis and the Fanconi anemia pathway, both of which are essential for repairing DNA damage and maintaining genomic stability.[1][6] In cancer cells with deficient homologous recombination (e.g., BRCA1/2 mutations), inhibition of USP1 leads to an accumulation of ubiquitinated PCNA and FANCD2, resulting in replication stress, cell cycle arrest, and ultimately, synthetic lethality.[2][3]
Caption: USP1 signaling in DNA damage response and the effect of inhibition.
Formulation of this compound for In Vivo Administration
This compound is a hydrophobic compound with poor water solubility. A common strategy for formulating such molecules for in vivo use involves a co-solvent system. The following protocol is based on a formulation used for the structurally related USP1 inhibitor, I-138.[4]
Materials:
-
This compound powder
-
Dimethylacetamide (DMA)
-
Solutol HS-15
-
Capryol 90
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile saline (0.9% NaCl) or PBS
Protocol:
-
Prepare the vehicle solution by mixing 10% DMA, 50% Solutol HS-15, and 40% Capryol 90 (v/v/v).
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle to achieve the desired final concentration (e.g., for a 50 mg/kg dose in a 20 g mouse with a 10 mL/kg dosing volume, the concentration would be 5 mg/mL).
-
Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
It is recommended to prepare the formulation fresh on the day of administration.
In Vivo Efficacy Study in a Xenograft Mouse Model (based on a related compound)
This protocol is adapted from a study using the USP1 inhibitor I-138 in a triple-negative breast cancer xenograft model and can serve as a starting point for this compound.[4]
Animal Model:
-
NOD SCID mice (or other appropriate immunodeficient strain)
-
Female, 6-8 weeks old
Cell Line:
-
MDA-MB-436 (human triple-negative breast cancer cell line with BRCA1 mutation)
Protocol:
-
Cell Culture: Culture MDA-MB-436 cells in appropriate media until they reach 70-80% confluency.
-
Tumor Implantation:
-
Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^8 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (formulation without this compound)
-
Group 2: this compound monotherapy (e.g., 50 mg/kg, once daily, p.o.)
-
Group 3: PARP inhibitor monotherapy (e.g., Niraparib at 15 mg/kg, once daily, p.o.)
-
Group 4: this compound and PARP inhibitor combination therapy.
-
-
-
Administration: Administer the treatments daily via oral gavage for the duration of the study (e.g., 21-28 days).
-
Monitoring:
-
Continue to measure tumor volumes every 2-3 days.
-
Monitor the body weight of the mice twice a week as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint:
-
Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, western blotting for pharmacodynamic markers like ub-PCNA).
-
Caption: Workflow for an in vivo xenograft efficacy study.
Concluding Remarks
This compound is a promising therapeutic agent, particularly for HR-deficient cancers. While comprehensive in vivo efficacy data for this compound is still emerging, the information available for structurally and functionally similar compounds provides a strong foundation for designing and executing preclinical studies. The provided protocols offer a starting point for researchers to evaluate the anti-tumor activity of this compound, both as a monotherapy and in combination with other agents like PARP inhibitors. As with any preclinical study, optimization of the dosage, schedule, and formulation may be necessary for specific cancer models. Careful monitoring for both efficacy and potential toxicity is crucial for the successful preclinical development of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Nominating Novel USP1 Small Molecule Inhibitor as a Preclinical Candidate for BRCA mutant tumors| Insilico Medicine [insilico.com]
- 3. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USP1 | Insilico Medicine [insilico.com]
Detecting USP1 Inhibition with USP1-IN-9: A Western Blot Protocol
Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme that plays a critical role in the DNA damage response (DDR) by regulating the ubiquitination status of key proteins, including Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[1][2][3] Inhibition of USP1 leads to the accumulation of monoubiquitinated forms of these substrates, disrupting DNA repair pathways and inducing synthetic lethality in cancers with specific DNA repair deficiencies, such as those with BRCA1/2 mutations.[1][4] USP1 inhibitors, therefore, represent a promising class of anti-cancer agents.[3][5][6] USP1-IN-9 is a small molecule inhibitor of USP1. This document provides a detailed protocol for detecting the inhibition of USP1 by this compound in a cellular context using Western blotting to monitor the ubiquitination status of its downstream target, PCNA.
Principle
The inhibitory activity of this compound is assessed by quantifying the accumulation of monoubiquitinated PCNA (Ub-PCNA) in cells. In the absence of an inhibitor, USP1 removes ubiquitin from PCNA. Upon treatment with this compound, USP1 is inhibited, leading to a detectable increase in the levels of Ub-PCNA. This change is visualized and quantified by Western blot analysis.
Data Presentation
The following table summarizes the expected quantitative data from a Western blot experiment designed to measure the effect of this compound on PCNA ubiquitination.
| Treatment Group | This compound Conc. (µM) | Unmodified PCNA (~36 kDa) | Monoubiquitinated PCNA (Ub-PCNA) (~44 kDa) | Fold Change in Ub-PCNA (Normalized to Loading Control) |
| Vehicle Control | 0 (DMSO) | +++ | + | 1.0 |
| This compound | 0.1 | +++ | ++ | (Calculated Value) |
| This compound | 1.0 | +++ | +++ | (Calculated Value) |
| This compound | 5.0 | +++ | ++++ | (Calculated Value) |
| This compound | 10.0 | +++ | +++++ | (Calculated Value) |
'+' indicates the relative band intensity.
Signaling Pathway and Experimental Workflow
The signaling pathway and the experimental workflow for this protocol are illustrated in the diagrams below.
Caption: USP1 signaling pathway and the inhibitory effect of this compound.
Caption: Experimental workflow for Western blot analysis of USP1 inhibition.
Experimental Protocol
This protocol is optimized for detecting changes in PCNA ubiquitination in cultured cells treated with this compound.
Materials and Reagents:
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
Tris-Glycine-SDS running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against PCNA (e.g., PC10 clone, which recognizes both modified and unmodified forms)
-
HRP-conjugated secondary antibody (anti-mouse or anti-rabbit, depending on the primary antibody)
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare serial dilutions of this compound in cell culture medium from a concentrated stock solution.
-
For a dose-response experiment, treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for a fixed time (e.g., 6-24 hours).[7]
-
Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound.
-
-
Cell Lysis:
-
After treatment, aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[7]
-
Centrifuge briefly to collect the condensate.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel according to the manufacturer's recommendations until adequate separation is achieved.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer method.[8]
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[8]
-
Incubate the membrane with the primary antibody against PCNA, diluted in blocking buffer, overnight at 4°C with gentle agitation.[7][8]
-
Wash the membrane three times for 10 minutes each with TBST.[7]
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[7][8]
-
Wash the membrane three times for 10 minutes each with TBST.[7]
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane with the substrate.[7]
-
Capture the chemiluminescent signal using a digital imaging system.[7]
-
-
Data Analysis:
-
Identify the bands corresponding to unmodified PCNA (~36 kDa) and monoubiquitinated PCNA (~44 kDa).[7]
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the Ub-PCNA band to a loading control (e.g., β-actin or GAPDH, which requires re-probing the membrane) to correct for loading differences.
-
Calculate the fold change in Ub-PCNA levels in this compound-treated samples relative to the vehicle control.
-
Expected Results
A successful experiment will show a dose-dependent increase in the intensity of the ~44 kDa band, corresponding to Ub-PCNA, in cells treated with this compound compared to the vehicle control. The intensity of the unmodified PCNA band at ~36 kDa should remain relatively constant across all lanes, assuming equal protein loading. This accumulation of ubiquitinated PCNA serves as a direct pharmacodynamic marker of USP1 inhibition by this compound in a cellular environment.
References
- 1. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: USP1-IN-9 for Inducing Synthetic Lethality in BRCA-Mutant Cells
For: Researchers, scientists, and drug development professionals.
Introduction
Synthetic lethality is a promising therapeutic strategy in oncology, where the co-occurrence of two genetic events leads to cell death, while either event alone does not. A key example of this is the targeting of DNA damage response (DDR) pathways in cancers with pre-existing DDR defects. Tumors with mutations in the BRCA1 or BRCA2 genes are deficient in homologous recombination (HR), a critical pathway for high-fidelity repair of DNA double-strand breaks. This deficiency renders them highly dependent on other DNA repair mechanisms for survival.
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a crucial role in DNA repair.[1] In complex with its cofactor UAF1, USP1 reverses the monoubiquitination of two key proteins: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[1][2] Deubiquitination of PCNA by USP1 suppresses the error-prone translesion synthesis (TLS) pathway, while deubiquitination of the FANCI-FANCD2 complex is a critical step in the Fanconi Anemia (FA) pathway for interstrand crosslink repair.[1][2]
Inhibition of USP1 in BRCA-mutant cells creates a synthetic lethal phenotype. By blocking USP1, ubiquitinated PCNA and FANCD2 accumulate, leading to unresolved DNA damage, replication fork instability, and ultimately, cell death.[3][4] USP1-IN-9 is a potent and reversible noncompetitive inhibitor of USP1 with significant potential for exploiting this synthetic lethal relationship.[5] These application notes provide a summary of its activity and detailed protocols for its experimental use.
Data Presentation
The following tables summarize the biochemical potency and cellular activity of this compound and other relevant USP1 inhibitors for comparative purposes.
Table 1: Biochemical Potency of USP1 Inhibitors
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | USP1/UAF1 | 8.8 nM | Biochemical | [5] |
| KSQ-4279 | USP1-UAF1 | 2 nM (affinity) | Biochemical | [6] |
| ML323 | USP1-UAF1 | ~76 nM | Ubiquitin-Rhodamine | [2] |
| Unnamed Compound | USP1/UAF1 | 4.96 nM | Ubiquitin-Rhodamine110-Glycine | [7] |
| Unnamed Compound | USP1/UAF1 | 30.65 nM | Ubiquitin-Rhodamine110-Glycine | [8] |
Table 2: Cellular Activity of USP1 Inhibitors in BRCA-Mutant Cells
| Compound | Cell Line | Genotype | IC50 | Assay Type | Reference |
| This compound | MDA-MB-436/OP (Olaparib-resistant) | BRCA1 mutant | Potentiates Olaparib killing at 100 nM | Colony Formation | [5] |
| Unnamed Compound | MDA-MB-436 | BRCA1 mutant | 21.65 nM | CellTiter-Glo | [8] |
| Unnamed Compound | MDA-MB-436 | BRCA1 mutant | 26.36 nM | CCK-8 | [8] |
| Unnamed Compound | MDA-MB-436 | BRCA1 mutant | 6.75 nM | CCK-8 | [7] |
| I-138 | MDA-MB-436 | BRCA1 mutant | Selectively reduced viability | CellTiter-Glo | [9] |
| I-138 | UWB1.289 | BRCA1 mutant | Caused viability loss | Clonogenic Assay | [9] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the central role of USP1 in DNA damage repair and the mechanism of synthetic lethality induced by this compound in BRCA-mutant cells.
Caption: USP1 inhibition in BRCA-mutant cells.
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of this compound are provided below.
Cell Viability Assay (Luminescent-Based)
This protocol is for determining the IC50 value of this compound in cancer cell lines.
Materials:
-
BRCA-mutant and BRCA-proficient (wild-type or isogenic rescue) cell lines
-
This compound (dissolved in DMSO to a 10 mM stock)
-
Complete cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate-reading luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 90 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A 10-point, 3-fold dilution series starting from 10 µM is recommended.
-
Add 10 µL of the diluted compound or vehicle control (DMSO diluted in medium) to the respective wells. The final DMSO concentration should not exceed 0.1%.
-
-
Incubation:
-
Incubate the plates for 72-120 hours at 37°C, 5% CO₂.
-
-
Luminescence Reading:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract background luminescence (wells with medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the inhibitor concentration and use a non-linear regression (four-parameter variable slope) to determine the IC50 value.
-
Clonogenic Survival Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
BRCA-mutant and BRCA-proficient cell lines
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Fixation/Staining solution: 0.5% (w/v) crystal violet in 25% methanol.
Procedure:
-
Cell Seeding:
-
Seed a low, predetermined number of cells (e.g., 500-1,000 cells/well) into 6-well plates. The exact number should be optimized for each cell line.
-
Allow cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for 24 hours.
-
After 24 hours, remove the drug-containing medium, wash the cells gently with PBS, and add fresh complete medium.
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, allowing colonies to form. Change the medium every 3-4 days.
-
-
Staining and Counting:
-
Aspirate the medium and wash the wells with PBS.
-
Add 1 mL of crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Gently wash the plates with water and allow them to air dry.
-
Scan the plates and count the colonies (typically defined as clusters of >50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition.
-
PE = (Number of colonies in control) / (Number of cells seeded)
-
SF = (Number of colonies in treatment) / (Number of cells seeded x PE)
-
Plot the surviving fraction against the drug concentration.
-
Western Blotting for Ubiquitinated PCNA and FANCD2
This protocol verifies the on-target activity of this compound by detecting the accumulation of its substrates.
Materials:
-
Cell lines of interest
-
This compound
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors, and 10 mM N-Ethylmaleimide (NEM) to inhibit DUBs.
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PCNA, anti-FANCD2, anti-GAPDH or anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 20, 100, 500 nM) or DMSO for 24 hours.[5]
-
Wash cells with ice-cold PBS and lyse with supplemented RIPA buffer.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine protein concentration using a BCA assay.
-
Normalize protein amounts and prepare samples with Laemmli sample buffer. Boil for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-PCNA, 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
The monoubiquitinated forms of PCNA (ub-PCNA) and FANCD2 (FANCD2-L) will appear as slower-migrating bands (~8-10 kDa shift) compared to the unmodified proteins. An increase in the intensity of these upper bands upon treatment with this compound indicates target engagement.[5]
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the preclinical evaluation of this compound.
Caption: Preclinical evaluation workflow for this compound.
References
- 1. USP1 | Insilico Medicine [insilico.com]
- 2. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP1 is Required for Replication Fork Protection in BRCA1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. USP1 inhibitors for cancer identified by Impact Therapeutics | BioWorld [bioworld.com]
- 8. Impact Therapeutics describes new USP1 inhibitors for cancer | BioWorld [bioworld.com]
- 9. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of USP1-IN-9 in High-Throughput Screening: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of USP1-IN-9, a potent and reversible noncompetitive inhibitor of Ubiquitin-Specific Protease 1 (USP1), in high-throughput screening (HTS) campaigns. USP1 is a critical deubiquitinating enzyme (DUB) involved in the DNA damage response, making it a compelling target for cancer therapy, particularly in synthetic lethality approaches for tumors with deficiencies in DNA repair pathways.
Introduction to USP1 and its Inhibition
Ubiquitin-Specific Protease 1 (USP1), in complex with its cofactor UAF1, plays a crucial role in regulating the DNA damage response by removing ubiquitin from key substrates such as Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[1][2] This deubiquitination is essential for the proper functioning of the Translesion Synthesis (TLS) and Fanconi Anemia (FA) pathways, which are critical for repairing DNA damage and maintaining genomic stability.[1][2] In certain cancers, particularly those with mutations in genes like BRCA1 or BRCA2, tumor cells become highly dependent on USP1 for survival, creating a synthetic lethal vulnerability.
This compound is a pyrido[2,3-d]pyrimidin-7(8H)-one derivative designed based on the structures of other known USP1 inhibitors, ML323 and KSQ-4279.[3] It exhibits a potent inhibitory effect on the USP1/UAF1 complex with a reported IC50 of 8.8 nM.[3] Inhibition of USP1 by small molecules like this compound prevents the deubiquitination of its substrates, leading to their accumulation in a ubiquitinated state. This disrupts DNA repair processes and can selectively induce cell death in cancer cells with compromised DNA repair mechanisms. The synergistic effect of USP1 inhibitors with PARP inhibitors, such as olaparib, has also been demonstrated, particularly in overcoming PARP inhibitor resistance.[3]
Data Presentation: Comparative Inhibitor Activity
The following tables summarize the biochemical potency and key high-throughput screening parameters for this compound and other well-characterized USP1 inhibitors. This data is essential for designing and interpreting HTS experiments.
Table 1: Biochemical Potency of USP1 Inhibitors
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | USP1 | 8.8 nM | Biochemical | [3] |
| ML323 | USP1-UAF1 | 76 nM | Ubiquitin-Rhodamine | [4] |
| KSQ-4279 | USP1 | Selective at 0.01 µM | DUBprofiler Assay | [5] |
Table 2: Key Parameters for a Robust USP1 HTS Assay
| Parameter | Recommended Value | Description | Reference |
| Z'-factor | > 0.5 | A measure of assay robustness; values >0.5 are considered excellent for HTS. | [6] |
| DMSO Tolerance | < 1% | The final concentration of DMSO should not exceed 1% to avoid assay interference. | [2] |
| Hit Selection Criteria (Z-score) | < -3.0 | A statistical measure to identify compounds with significant activity relative to the plate median. | [6] |
Signaling Pathway and Experimental Workflow
USP1 Signaling Pathway in DNA Damage Response
The diagram below illustrates the central role of USP1 in the Fanconi Anemia and Translesion Synthesis pathways. USP1, in complex with its cofactor UAF1, removes monoubiquitin from FANCD2 and PCNA, thereby regulating DNA repair processes. Inhibition of USP1 by compounds like this compound prevents this deubiquitination, leading to an accumulation of ubiquitinated substrates and subsequent disruption of DNA repair.
High-Throughput Screening Workflow for USP1 Inhibitors
The following diagram outlines a typical workflow for a high-throughput screening campaign to identify inhibitors of USP1, such as this compound. The process begins with assay development and validation, followed by the primary screen of a compound library, and concludes with hit confirmation and characterization.
Experimental Protocols
Biochemical High-Throughput Screening for USP1 Inhibitors
This protocol is adapted from commercially available USP1 inhibitor screening assay kits and is suitable for HTS in a 384-well format.[2][6] The assay measures the cleavage of a fluorogenic ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate by the USP1-UAF1 complex.
Materials:
-
USP1/UAF1 complex (recombinant)
-
Ubiquitin-AMC substrate
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20)
-
This compound and other test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., ML323 or a known potent inhibitor)
-
384-well black, low-volume assay plates
-
Acoustic liquid handler or pintool for compound dispensing
-
Plate reader capable of fluorescence detection (Excitation: ~350-380 nm, Emission: ~440-460 nm)
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler or pintool, dispense 20-50 nL of test compounds, this compound (for dose-response curves), positive control, and DMSO (vehicle control) into the appropriate wells of a 384-well plate.
-
-
Reagent Preparation:
-
Prepare 1x Assay Buffer.
-
Thaw USP1/UAF1 complex and Ub-AMC substrate on ice.
-
Prepare a 2x working solution of USP1/UAF1 complex in 1x Assay Buffer. The final concentration in the assay should be empirically determined to be in the linear range of the assay (typically low nM).
-
-
Enzyme Addition and Incubation:
-
Add 10 µL of the 2x USP1/UAF1 working solution to each well containing the compounds.
-
For negative control wells (no enzyme activity), add 10 µL of 1x Assay Buffer.
-
Incubate the plates at room temperature for 15-30 minutes to allow for compound binding to the enzyme.
-
-
Reaction Initiation and Detection:
-
Prepare a 2x working solution of Ub-AMC substrate in 1x Assay Buffer. The final concentration should be at or near the Km value for the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the 2x Ub-AMC substrate working solution to all wells.
-
Incubate the plates at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader at Ex/Em = 350/460 nm.
-
-
Data Analysis:
-
Normalization: Normalize the data using the no-inhibitor (0% inhibition) and positive control (100% inhibition) wells.
-
Z'-factor Calculation: Calculate the Z'-factor for each plate to assess assay quality.
-
Hit Identification: Identify primary hits based on a pre-defined threshold (e.g., Z-score < -3.0).
-
IC50 Determination: For dose-response plates, fit the data to a four-parameter logistic equation to determine the IC50 values.
-
Cellular Assay for USP1 Inhibition (PCNA Ubiquitination)
This protocol describes a method to assess the target engagement of this compound in a cellular context by measuring the levels of monoubiquitinated PCNA (Ub-PCNA).[3]
Materials:
-
Cancer cell line (e.g., non-small cell lung cancer (NSCLC) or breast cancer cells)
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-PCNA, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with a dose range of this compound (e.g., 20 nM, 100 nM, 500 nM) and a DMSO vehicle control for 24 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-PCNA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Probe the same membrane for a loading control (e.g., GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities for Ub-PCNA and total PCNA.
-
Normalize the Ub-PCNA signal to the total PCNA or loading control signal.
-
Observe the dose-dependent increase in Ub-PCNA levels with increasing concentrations of this compound, confirming target engagement.
-
References
- 1. Investigating the inhibition of USP1 in DNA damage response and developing chemical approach to study DUB specificity and PCNA ubiquitination [udspace.udel.edu]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: USP1-IN-9 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-specific protease 1 (USP1) is a deubiquitinase enzyme that plays a critical role in the DNA damage response (DDR) by regulating the Fanconi Anemia (FA) and translesion synthesis (TLS) pathways.[1][2] USP1, in complex with its cofactor UAF1, removes monoubiquitin from key substrates such as FANCD2 and Proliferating Cell Nuclear Antigen (PCNA).[3][4] This activity is crucial for DNA repair and replication fork stability.[2] In several cancers, particularly those with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA-mutant tumors), cancer cells become highly dependent on USP1 for survival.[2][5] This synthetic lethal relationship makes USP1 an attractive target for anticancer therapy.[2][3]
USP1-IN-9 is a potent, reversible, and noncompetitive inhibitor of USP1 with an IC50 of 8.8 nM.[6] By inhibiting USP1, this compound leads to the accumulation of ubiquitinated PCNA and FANCD2, disrupting DNA repair and inducing cell cycle arrest and apoptosis in cancer cells.[6][7] Preclinical studies have demonstrated that combining USP1 inhibitors with conventional chemotherapy agents, such as platinum-based drugs and PARP inhibitors, can lead to synergistic antitumor effects and overcome drug resistance.[7][8][9]
These application notes provide a comprehensive overview of the preclinical evaluation of this compound in combination with chemotherapy agents, including detailed experimental protocols and data presentation to guide researchers in this promising area of cancer therapy.
Mechanism of Action: Synergistic Targeting of DNA Damage Response
The synergistic effect of combining USP1 inhibitors with DNA-damaging chemotherapy agents stems from the targeting of complementary DNA repair pathways.
dot
Caption: Signaling pathway of USP1 inhibition in combination with chemotherapy.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of USP1 inhibitors in combination with various chemotherapy agents across different cancer cell lines.
Table 1: In Vitro Combination of USP1 Inhibitors and PARP Inhibitors
| Cell Line | Cancer Type | USP1 Inhibitor | Chemotherapy Agent | Key Finding | Reference |
| MDA-MB-436/OP (Olaparib-Resistant) | Breast Cancer | This compound (100 nM) | Olaparib (100 nM) | Increased colony formation inhibition to 50% | [6] |
| Multiple (BRCA-mutant) | Breast, Ovarian, Prostate | SIM0501 | Olaparib | Synergistic effect on cell viability | [7] |
| OVCAR3 (Olaparib-Resistant) | Ovarian Cancer | SIM0501 | Olaparib | Dose-dependent tumor growth inhibition in vivo | [7] |
| Multiple PDX models (PARPi-Resistant) | Ovarian Cancer | KSQ-4279 | Olaparib | Durable tumor regression in vivo | [10] |
Table 2: In Vitro Combination of USP1 Inhibitors and Platinum-Based Agents
| Cell Line | Cancer Type | USP1 Inhibitor | Chemotherapy Agent | Key Finding | Reference |
| H596 (Cisplatin-Resistant) | Non-Small Cell Lung Cancer (NSCLC) | Pimozide, GW7647 | Cisplatin | Synergistic inhibition of cell proliferation | [8][11] |
| A549-R (Cisplatin-Resistant) | Non-Small Cell Lung Cancer (NSCLC) | ML323 (30-100 µM) | Cisplatin (100 µM) | Re-sensitized resistant cells to cisplatin | [12] |
| Patient-Derived Liver Cancer Models | Liver Cancer | C527 | Cisplatin | Enhanced anti-cancer efficacy | [13] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and replication of experiments evaluating this compound in combination with chemotherapy.
Protocol 1: Cell Viability Assay (IC50 and Synergy Determination)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of individual agents and to assess for synergy when used in combination.[14]
dot
References
- 1. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP1 inhibition: A journey from target discovery to clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Nominating Novel USP1 Small Molecule Inhibitor as a Preclinical Candidate for BRCA mutant tumors| Insilico Medicine [insilico.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Selective and cell-active inhibitors of the USP1/ UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Translational regulation of the mRNA encoding the ubiquitin peptidase USP1 involved in the DNA damage response as a determinant of Cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Measuring USP1-IN-9 Target Engagement in Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA damage response (DDR) by regulating the Fanconi Anemia (FA) and translesion synthesis (TLS) pathways.[1][2] It achieves this by removing monoubiquitin from key substrates, primarily FANCD2 and PCNA.[1][2][3][4][5] USP1 functions as a heterodimer with its essential cofactor, UAF1 (USP1-associated factor 1), which enhances its catalytic activity and facilitates substrate recognition.[6][7][8] Due to its role in promoting DNA repair in cancer cells, USP1 has emerged as a promising therapeutic target, and inhibitors like USP1-IN-9 are being developed to induce synthetic lethality, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[6][7]
Measuring the extent to which a small molecule inhibitor like this compound engages its target, USP1, within a cellular context is a critical step in drug development.[9] Target engagement assays confirm that the compound reaches its intended target in cells and exerts a direct biochemical effect. This information is crucial for interpreting cellular phenotypes and for establishing a robust correlation between target modulation and downstream biological outcomes.[9]
This document provides detailed protocols for key methodologies to quantify this compound target engagement in cells, with a primary focus on the Cellular Thermal Shift Assay (CETSA). Additionally, it outlines the principles of a Proximity Ligation Assay (PLA) as a complementary approach.
Signaling Pathway and Inhibitor Mechanism of Action
USP1, in complex with UAF1, counteracts the ubiquitination of PCNA and the FANCI-FANCD2 dimer, which are critical steps in DNA damage tolerance pathways. Inhibition of USP1 activity by small molecules leads to the accumulation of ubiquitinated PCNA and FANCD2, disrupting DNA repair and ultimately leading to cell death in cancer cells with compromised DNA repair machinery.[3][5][10] Inhibitors like ML323, which are structurally and mechanistically related to the class of compounds that includes this compound, bind to a cryptic, allosteric site within USP1.[2][6][11] This binding induces a conformational change that stabilizes the protein, a key principle leveraged by the Cellular Thermal Shift Assay.[6][7]
Caption: USP1 signaling pathway in the DNA damage response.
Quantitative Data Summary
While specific quantitative data for this compound is proprietary, the table below summarizes publicly available data for other well-characterized USP1 inhibitors to provide a comparative baseline for expected potencies.
| Inhibitor | Assay Type | Target | IC50 / EC50 | Reference |
| Usp1-IN-3 | Biochemical Assay | USP1-UAF1 | <30 nM | [1] |
| ML323 | Biochemical Assay | USP1-UAF1 | 76 nM | [1] |
| KSQ-4279 | Biochemical Assay | USP1 | 2 nM | [1] |
| KSQ-4279 | CETSA | Endogenous USP1 | 24 nM | [1] |
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying drug-target interactions in a cellular environment.[1] It relies on the principle that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.[1][12][13]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
a. Melt Curve Protocol (Temperature Gradient)
This protocol aims to determine the melting temperature (Tm) of USP1 and observe its shift upon inhibitor binding.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., U2OS, HEK293T) to ~80% confluency.
-
Harvest cells and resuspend in PBS to a concentration of 10-20 x 10^6 cells/mL.
-
Aliquot the cell suspension into PCR tubes.
-
Treat cells with a fixed, high concentration of this compound (e.g., 10 µM) or vehicle control (e.g., 0.1% DMSO).
-
Incubate for 1 hour at 37°C to allow for cell penetration and target binding.[1]
-
-
Thermal Treatment:
-
Cell Lysis and Protein Extraction:
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for Western blot analysis by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for USP1 and a loading control (e.g., GAPDH).[1]
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.[1]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
For each treatment group, normalize the USP1 band intensity to the 37°C control.
-
Plot the normalized intensity of soluble USP1 against the temperature to generate melting curves. A shift of the curve to a higher temperature in the presence of this compound indicates target engagement.[1]
-
b. Isothermal Dose-Response (ITDR) Protocol
This protocol is used to determine the cellular potency (EC50) of the inhibitor.
-
Cell Culture and Treatment:
-
Prepare cell suspensions as described in the melt curve protocol.
-
Treat cells with a range of this compound concentrations (e.g., 0.01 nM to 10 µM) and a vehicle control.
-
Incubate for 1 hour at 37°C.
-
-
Thermal Treatment:
-
Based on the melt curve experiment, select a single temperature that results in significant, but not complete, protein denaturation in the vehicle-treated sample (typically in the steepest part of the melt curve).
-
Heat all samples at this optimized temperature for 3 minutes. Include a non-heated control.
-
-
Lysis, Protein Extraction, and Analysis:
-
Follow steps 3 and 4 from the melt curve protocol to isolate and analyze the soluble USP1 fraction by Western blot.
-
-
Data Analysis:
-
Quantify the band intensities for soluble USP1 at each inhibitor concentration.
-
Plot the amount of soluble USP1 against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the cellular EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal stabilization effect.[1]
-
Proximity Ligation Assay (PLA)
PLA is an alternative, imaging-based method that can be used to assess target engagement by monitoring the disruption of protein-protein interactions in situ.[15][16] For USP1, this could involve measuring the interaction between USP1 and its obligate partner UAF1. A successful inhibitor binding to the cryptic pocket may induce conformational changes that disrupt this interaction.
Caption: Logical workflow for using PLA to detect disruption of the USP1-UAF1 interaction.
Protocol Outline:
-
Cell Preparation: Culture and fix cells on coverslips. Permeabilize the cells to allow antibody entry.
-
Primary Antibody Incubation: Incubate the cells with a pair of primary antibodies raised in different species that recognize USP1 and UAF1, respectively.
-
PLA Probe Incubation: Add secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes). These probes will bind to the primary antibodies.
-
Ligation: If the two proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be joined by a ligase to form a circular DNA template.[17]
-
Amplification: Add a DNA polymerase to perform a rolling-circle amplification of the circular DNA template, generating a long DNA product.
-
Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA product.
-
Imaging and Analysis: Visualize the fluorescent signals as distinct spots using a fluorescence microscope. Each spot represents an instance of the protein-protein interaction. A reduction in the number of spots per cell in this compound-treated samples compared to vehicle controls would indicate target engagement leading to the disruption of the USP1-UAF1 complex.
Conclusion
Measuring target engagement is a cornerstone of modern drug discovery. The Cellular Thermal Shift Assay provides a robust and direct method to confirm and quantify the binding of this compound to USP1 in intact cells. By demonstrating a dose-dependent thermal stabilization of USP1, researchers can confidently link the molecular action of the inhibitor to its cellular effects. Complementary techniques like Proximity Ligation Assays can offer further mechanistic insights into how inhibitor binding affects the USP1-UAF1 complex. The protocols and data presented here provide a comprehensive guide for researchers seeking to validate and characterize USP1 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The USP1-UAF1 complex interacts with RAD51AP1 to promote homologous recombination repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 12. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Proximity Ligation Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
Application Notes: Utilizing USP1-IN-9 for the Study of the Fanconi Anemia Pathway
Introduction
The Fanconi Anemia (FA) pathway is a critical DNA repair mechanism responsible for resolving DNA interstrand crosslinks (ICLs), which are highly cytotoxic lesions that block DNA replication and transcription.[1][2] A key regulatory event in this pathway is the monoubiquitination of the FANCI-FANCD2 (ID) complex, which is orchestrated by the FA core E3 ubiquitin ligase complex.[2][3] This ubiquitination is essential for the recruitment of DNA repair proteins to the site of damage.[1] The process is reversed by Ubiquitin-Specific Protease 1 (USP1), a deubiquitinating enzyme (DUB) that removes ubiquitin from FANCD2 and Proliferating Cell Nuclear Antigen (PCNA), another crucial protein in DNA replication and repair.[4][5][6][7][8][9] By deubiquitinating these substrates, USP1 plays a vital role in terminating the DNA damage response and recycling these proteins.[6][10][11]
USP1-IN-9 is a potent, reversible, and noncompetitive inhibitor of USP1.[12] By inhibiting USP1, this compound causes the hyperaccumulation of monoubiquitinated FANCD2 and PCNA, effectively phenocopying an FA-like cellular state.[6][7][12] This makes this compound an invaluable chemical probe for researchers studying the intricacies of the FA pathway, DNA damage response (DDR), and for developing novel anti-cancer therapeutics, particularly in tumors with deficiencies in other DNA repair pathways like those with BRCA1/2 mutations.[13][14]
Mechanism of Action
USP1, in complex with its cofactor UAF1, specifically recognizes and removes monoubiquitin from FANCD2 and PCNA.[4][13][14] Inhibition of USP1 by this compound blocks this deubiquitination step.[12] Consequently, ubiquitinated FANCD2 and PCNA persist on chromatin, leading to disruption of the FA and translesion synthesis (TLS) pathways.[7][15] This sustained signaling can lead to replication stress, genomic instability, and ultimately, cell cycle arrest and apoptosis, particularly in cancer cells that are heavily reliant on these repair pathways for survival.[7][15][16]
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Compound Name | This compound | [12] |
| CAS Number | 2925548-22-5 | [12] |
| Molecular Formula | C₂₉H₂₆F₃N₇O₂ | [12] |
| Molecular Weight | 561.56 g/mol | [12] |
| Target | Ubiquitin-Specific Protease 1 (USP1) | [12] |
| IC₅₀ | 8.8 nM | [12] |
Table 2: Cellular Activity Profile of this compound
| Assay | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| Western Blot | NSCLC cells | 20, 100, 500 nM | 24 h | Dose-dependent increase in monoubiquitinated PCNA (Ub-PCNA) levels.[12] | [12] |
| Colony Formation | NSCLC cells | 0.5 µM | 7 days | Substantial inhibition of colony-forming capacity.[12] | [12] |
| Cell Cycle Analysis | Olaparib-resistant breast cancer cells | 1 nM | 24 h | Minor increase in S phase population.[12] | [12] |
| Synergy Study | Olaparib-resistant breast cancer cells | 100 nM (with Olaparib) | 7 days | Potentiated cell killing by Olaparib, increasing colony formation inhibition to 50%.[12] | [12] |
Mandatory Visualizations
Caption: The Fanconi Anemia (FA) pathway for DNA interstrand crosslink (ICL) repair.
Caption: Mechanism of action for the USP1 inhibitor, this compound.
Caption: General experimental workflow for assessing the effects of this compound.
Experimental Protocols
Protocol 1: Analysis of FANCD2 and PCNA Ubiquitination by Western Blot
This protocol details the detection of increased monoubiquitination of USP1 substrates following treatment with this compound.
Materials:
-
Cell line of interest (e.g., U2OS, H596, or other cancer cell lines)[17]
-
This compound (resuspended in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-15% gradient)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FANCD2, anti-PCNA, anti-USP1, anti-GAPDH (or other loading control)[4][5]
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0, 20, 100, 500 nM).[12] Include a DMSO-only vehicle control. For positive control of ubiquitination, cells can be co-treated with a DNA damaging agent like cisplatin (B142131) (100 µM for 6 hours).[17]
-
Incubation: Incubate cells for the desired time period (e.g., 12 or 24 hours).[5][12]
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved. The monoubiquitinated forms of FANCD2 (FANCD2-L) and PCNA (Ub-PCNA) will migrate slower than their unmodified counterparts.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again 3 times for 10 minutes each with TBST.
-
-
Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system. The appearance of higher molecular weight bands for FANCD2 and PCNA in this compound treated samples indicates successful inhibition of USP1.
Protocol 2: Colony Formation (Clonogenic) Assay
This assay assesses the long-term effect of this compound on cell proliferation and survival.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 0.1, 0.5, 1 µM).[12] To test for synthetic lethality or sensitization, this compound can be combined with PARP inhibitors (e.g., Olaparib) or DNA crosslinking agents.[12]
-
Incubation: Incubate the plates for 7-14 days, or until visible colonies form in the control wells. Do not disturb the plates during this time.
-
Staining:
-
Carefully remove the medium and wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of methanol (B129727) to each well for 15 minutes.
-
Remove methanol and add 1 mL of Crystal Violet staining solution to each well.
-
Incubate for 20-30 minutes at room temperature.
-
-
Washing and Drying:
-
Gently wash the wells with water until the background is clear.
-
Allow the plates to air dry completely.
-
-
Quantification:
-
Scan or photograph the plates.
-
Count the number of colonies (typically defined as >50 cells).
-
Alternatively, for quantitative analysis, destain the colonies by adding 1 mL of 10% acetic acid to each well and measure the absorbance at 590 nm.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if USP1 inhibition by this compound induces cell cycle arrest.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. The next day, treat with this compound (e.g., 1 nM to 1 µM) for 24-48 hours.[12]
-
Cell Harvesting:
-
Collect the culture medium (which contains floating/apoptotic cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 100 µL of cold PBS.
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G1, S, G2/M phases) based on DNA content (PI fluorescence). An accumulation of cells in the S and G2/M phases may be observed.[12]
-
References
- 1. researchgate.net [researchgate.net]
- 2. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]
- 3. The Fanconi Anemia Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The deubiquitinating enzyme USP1 regulates the Fanconi anemia pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Inactivation of Murine Usp1 Results in Genomic Instability and a Fanconi Anemia Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inactivation of murine Usp1 results in genomic instability and a Fanconi anemia phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
USP1-IN-9 Technical Support Center: Troubleshooting Solubility and Stability
Welcome to the technical support center for USP1-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound. Below you will find troubleshooting guides and frequently asked questions to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a reversible and non-competitive inhibitor of Ubiquitin-Specific Protease 1 (USP1) with an IC50 of 8.8 nM.[1] USP1 is a deubiquitinating enzyme that plays a crucial role in DNA repair pathways by removing ubiquitin from key proteins such as Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2). By inhibiting the USP1/UAF1 complex, this compound prevents the deubiquitination of these substrates, leading to an accumulation of their ubiquitinated forms. This disruption of DNA repair can be particularly effective in cancer cells with existing DNA repair deficiencies.
Q2: What is the recommended solvent for dissolving this compound?
Q3: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What can I do?
A3: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for hydrophobic compounds. Here are some troubleshooting steps:
-
Ensure Complete Dissolution in DMSO: Before dilution, make sure this compound is fully dissolved in DMSO. Gentle warming and vortexing or sonication can aid dissolution.
-
Use a Two-Step Dilution: Instead of adding the concentrated DMSO stock directly to the aqueous buffer, first, create an intermediate dilution of this compound in DMSO. Then, add this intermediate dilution to the pre-warmed aqueous buffer with vigorous vortexing.
-
Lower the Final Concentration: You may be exceeding the solubility limit of this compound in your aqueous buffer. Try using a lower final concentration.
-
Increase the Final DMSO Concentration: A slight increase in the final DMSO percentage (e.g., from 0.1% to 0.5%) might help maintain solubility. However, always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Consider Formulation Aids: For persistent issues, especially for in vivo studies, consider using co-solvents. A common vehicle for poorly water-soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline.[3]
Q4: How should I store this compound powder and stock solutions?
A4: Proper storage is crucial to maintain the integrity of this compound.
-
Powder: Store the solid powder at -20°C for up to 3 years.[4]
-
In Solvent: Prepare stock solutions in DMSO, aliquot them into single-use vials to avoid repeated freeze-thaw cycles, and store at -80°C for up to 1 year.[4]
Solubility and Storage Data
The following tables summarize the available information on the solubility and recommended storage conditions for this compound and related compounds.
Table 1: Solubility of this compound and Analogs
| Compound | Solvent/Medium | Solubility | Notes |
| This compound | DMSO | Data not available | Recommended for stock solution preparation. |
| This compound | Aqueous Buffers (e.g., PBS) | Expected to be low | Precipitation may occur upon dilution. |
| KSQ-4279 | DMSO | 100 mg/mL (187.07 mM)[2] | Use fresh, anhydrous DMSO. |
| KSQ-4279 | Ethanol | 100 mg/mL[2] | |
| KSQ-4279 | Water | Insoluble[2] | |
| USP1-IN-3 | DMSO | ≥ 2.5 mg/mL (4.81 mM)[5] | |
| USP1-IN-3 | 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (4.81 mM)[5] | Clear solution. |
Table 2: Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Special Instructions |
| Powder | -20°C | 3 years[4] | Keep in a tightly sealed container, protected from light and moisture. |
| In Solvent (DMSO) | -80°C | 1 year[4] | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| In Solvent (DMSO) | -20°C | 1 month[6] | For shorter-term storage. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate: Allow the this compound vial to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder. The molecular weight of this compound is 561.56 g/mol .[1]
-
Dissolve: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Mix: Vortex the solution thoroughly. If necessary, use a sonicator to ensure the compound is fully dissolved. The solution should be clear.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C.
Protocol 2: Western Blot Analysis of Ubiquitinated PCNA
This protocol describes how to detect changes in PCNA ubiquitination in cells treated with this compound.
Materials:
-
Cultured cells
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PCNA
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound (e.g., 20, 100, 500 nM) for 24 hours.[1] Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-PCNA antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the ECL substrate and visualize the protein bands. An increase in the higher molecular weight band corresponding to ubiquitinated PCNA is expected with this compound treatment.
Signaling Pathway
The following diagram illustrates the role of USP1 in the DNA damage response and the inhibitory effect of this compound.
References
Technical Support Center: Optimizing USP1-IN-9 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of USP1-IN-9 for cell-based assays. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and reversible, noncompetitive small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1) with a reported IC50 of 8.8 nM.[1] USP1 is a deubiquitinating enzyme that plays a critical role in DNA repair pathways, including the Fanconi Anemia (FA) pathway and translesion synthesis (TLS).[2][3] It achieves this by removing ubiquitin from key proteins such as FANCD2 and Proliferating Cell Nuclear Antigen (PCNA).[2][3] By inhibiting USP1, this compound prevents the deubiquitination of these substrates, leading to an accumulation of their ubiquitinated forms, which can disrupt DNA repair in cancer cells and enhance their sensitivity to DNA-damaging agents.[1][2]
Q2: What is a good starting concentration range for this compound in a new cell line?
A2: For a novel cell line, it is recommended to start with a broad dose-response curve to determine the optimal concentration. A logarithmic or semi-logarithmic dilution series is advisable, for instance, ranging from 1 nM to 10 µM.[4][5] This wide range will help identify the effective concentration window for your specific assay and cell type.
Q3: How should I dissolve and store this compound?
A3: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[6] It is crucial to ensure the final concentration of DMSO in your cell culture medium remains low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4] For storage, aliquot the DMSO stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[6][7]
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time will depend on the specific biological question and the cell line's doubling time. A time-course experiment is recommended. You can treat cells with a fixed, effective concentration of this compound and measure the desired outcome at various time points (e.g., 6, 12, 24, 48, and 72 hours).[4]
Q5: How can I be sure the observed effects are due to USP1 inhibition and not off-target effects?
A5: To confirm on-target activity, you can perform several experiments.[5] Use a structurally different USP1 inhibitor to see if it produces the same phenotype.[5] Additionally, a rescue experiment involving the overexpression of a USP1 mutant that is resistant to the inhibitor could be conducted. If the phenotype is reversed, it strongly suggests an on-target effect.[5]
Signaling Pathway and Experimental Workflow
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. genecards.org [genecards.org]
- 7. benchchem.com [benchchem.com]
How to overcome resistance to USP1-IN-9
Welcome to the technical support center for USP1-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, reversible, and noncompetitive inhibitor of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) complex, with an IC50 of 8.8 nM.[1] USP1 is a deubiquitinating enzyme (DUB) that plays a crucial role in the DNA Damage Response (DDR).[2][3][4][5] Specifically, the USP1/UAF1 complex removes monoubiquitin from Proliferating Cell Nuclear Antigen (PCNA) and the FANCI-FANCD2 complex.[2][6][7][8][9]
By inhibiting USP1, this compound leads to the accumulation of monoubiquitinated PCNA (Ub-PCNA) and monoubiquitinated FANCD2 (Ub-FANCD2).[1][10] This disrupts critical DNA repair pathways, including Translesion Synthesis (TLS) and the Fanconi Anemia (FA) pathway, leading to replication fork instability and ultimately cell death, particularly in cancer cells with pre-existing DNA repair deficiencies like BRCA mutations.[2][4][11][12]
View USP1 Signaling Pathway Diagram
Caption: USP1 signaling pathway in the DNA Damage Response.
Q2: In which cancer cell types is this compound expected to be most effective?
USP1 inhibitors show the most promise in cancers with deficiencies in other DNA repair pathways, particularly those with mutations in Homologous Recombination (HR) genes like BRCA1 and BRCA2.[4][13][14] This is based on the principle of synthetic lethality, where inhibiting USP1 in a cell that already has a compromised ability to repair DNA leads to cell death.[4][5][11] Therefore, this compound is expected to be highly effective in breast, ovarian, and non-small cell lung cancers (NSCLC) harboring these mutations.[1][13][15]
Q3: Can this compound be used to overcome resistance to other cancer therapies?
Yes, a key application of USP1 inhibitors like this compound is to overcome resistance to other therapies, most notably PARP inhibitors (PARPi) and platinum-based chemotherapy like cisplatin (B142131).[3][4][7][14][15] Tumors can develop resistance to PARP inhibitors, often by restoring the HR pathway.[10][14] USP1 inhibition provides an alternative way to induce DNA damage and cell death, re-sensitizing these resistant tumors to treatment.[14][16] Studies have shown that combining a USP1 inhibitor with a PARP inhibitor can lead to durable tumor regression in PARPi-resistant models.[13][14][16]
Troubleshooting Guide
Problem 1: Reduced or no observable effect of this compound on my cancer cell line.
-
Possible Cause 1: Suboptimal Drug Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal IC50 in your specific cell line. Concentrations ranging from low nanomolar to micromolar may be necessary depending on the cell type. This compound has been shown to elevate Ub-PCNA levels at concentrations as low as 20 nM in NSCLC cells.[1]
-
-
Possible Cause 2: Cell Line is Not Dependent on the USP1 Pathway.
-
Solution: The efficacy of USP1 inhibition is often context-dependent, showing greatest effect in cells with deficient DNA repair pathways (e.g., BRCA1/2 mutations).
-
Confirm Pathway Dependency: Before extensive in vivo studies, confirm USP1 expression and pathway dependency in your cell line.[17]
-
Assess Biomarkers: Use Western blotting to check for the accumulation of Ub-PCNA and Ub-FANCD2 after treatment with this compound. A lack of accumulation may indicate that the pathway is not active or that the inhibitor is not engaging its target in your system.
-
-
-
Possible Cause 3: Acquired Resistance.
-
Solution: While the resistance profile for USP1 inhibitors is still being studied, it is known to be distinct from other DNA damaging agents.[13] If you suspect acquired resistance, consider combination therapies. Combining this compound with a PARP inhibitor like olaparib (B1684210) has been shown to be effective in overcoming resistance.[1][14]
-
Problem 2: Difficulty confirming target engagement in cells.
-
Issue: You are treating your cells with this compound but are unsure if it is effectively inhibiting USP1.
-
Solution: The most direct way to confirm target engagement is to measure the accumulation of USP1's primary substrates, Ub-PCNA and Ub-FANCD2. This can be achieved via Western blotting. Upon successful inhibition of USP1, you should observe a dose-dependent increase in the levels of these monoubiquitinated proteins.[1][10]
-
Problem 3: High variability in experimental results.
-
Possible Cause 1: Inconsistent Formulation or Drug Stability.
-
Solution: this compound is typically dissolved in DMSO for in vitro use.[16] Ensure the compound is fully dissolved and prepare fresh dilutions for each experiment from a frozen stock. For in vivo studies, a consistent formulation is critical. A common vehicle for similar inhibitors is a mix of DMSO, PEG300, Tween 80, and saline.[17]
-
-
Possible Cause 2: Cell Culture Conditions.
-
Solution: Ensure consistent cell passage numbers, confluency at the time of treatment, and incubation times. Small variations in these parameters can lead to significant differences in drug response.
-
View Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common this compound issues.
Quantitative Data Summary
The following tables summarize key quantitative data for USP1 inhibitors to aid in experimental design.
Table 1: In Vitro Potency of USP1 Inhibitors
| Compound | Target | IC50 | Assay Type | Reference |
|---|---|---|---|---|
| This compound | USP1/UAF1 | 8.8 nM | Biochemical | [1] |
| KSQ-4279 | USP1/UAF1 | ~2 nM (affinity) | Biochemical | [12] |
| ML323 | USP1/UAF1 | < 30 nM | Biochemical | [12] |
| Pimozide | USP1/UAF1 | 2 µM | Gel-based di-Ub cleavage | [15] |
| GW7647 | USP1/UAF1 | 5 µM | Gel-based di-Ub cleavage |[15] |
Table 2: Cellular Activity of USP1 Inhibitors
| Compound | Cell Line Context | Effect | Concentration | Reference |
|---|---|---|---|---|
| This compound | NSCLC Cells | Increased Ub-PCNA | 20 nM | [1] |
| This compound | Olaparib-resistant Breast Cancer | Potentiates Olaparib killing | 100 nM | [1] |
| KSQ-4279 | BRCA1-mutant cells | Accumulation of Ub-PCNA & Ub-FANCD2 | Dose-dependent | [10] |
| Pimozide / GW7647 | NSCLC Cells | Reverses Cisplatin Resistance | Not specified |[15] |
Key Experimental Protocols
Protocol 1: Western Blot for Ub-PCNA and Ub-FANCD2 Accumulation
Objective: To confirm target engagement of this compound by detecting the accumulation of monoubiquitinated substrates.[12][18]
Materials:
-
Cancer cell line of interest
-
This compound (and vehicle control, e.g., DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (8-12%) and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PCNA, anti-FANCD2)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to attach overnight. Treat with various concentrations of this compound (e.g., 10 nM, 100 nM, 500 nM) and a vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts (e.g., 20-30 µg per lane) and denature by boiling in Laemmli sample buffer.
-
SDS-PAGE: Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PCNA or FANCD2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply a chemiluminescence substrate, and visualize the protein bands using an imaging system.
-
Analysis: Look for a higher molecular weight band corresponding to the monoubiquitinated form of the protein (~8 kDa shift). The intensity of this band should increase with higher concentrations of this compound.
Protocol 2: Cell Viability (IC50 Determination) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Materials:
-
Opaque-walled 96-well plates
-
Cell line of interest
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in opaque-walled 96-well plates at a predetermined density and allow them to attach for 24 hours.
-
Compound Addition: Prepare a serial dilution of this compound. Add the compounds at various final concentrations to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate to room temperature for ~30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure luminescence using a plate-reading luminometer.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results and determine the IC50 value using non-linear regression analysis in appropriate software (e.g., GraphPad Prism).
Protocol 3: Colony Formation Assay
Objective: To assess the long-term effect of this compound on the clonogenic survival and proliferative capacity of cancer cells, especially in combination with another agent.[18]
Materials:
-
6-well plates
-
This compound
-
Second therapeutic agent (e.g., Olaparib)
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound, the second agent, or their combination.
-
Incubation: Incubate the plates for 7-14 days, replacing the medium as needed, until visible colonies form.
-
Staining:
-
Gently wash the colonies with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain with crystal violet solution for 20 minutes.
-
-
Analysis: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as >50 cells) in each well. Compare the colony numbers across different treatment groups to assess the effect on long-term survival.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Drug resistance mechanisms and treatment strategies mediated by Ubiquitin-Specific Proteases (USPs) in cancers: new directions and therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. USP1 inhibition: A journey from target discovery to clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. USP1 | Insilico Medicine [insilico.com]
- 6. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
USP1-IN-9 toxicity in normal versus cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing USP1-IN-9 and other USP1 inhibitors. The information is designed to address common issues encountered during experiments and to provide a deeper understanding of the differential toxicity of these inhibitors in normal versus cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and other USP1 inhibitors?
A1: USP1 (Ubiquitin-Specific Protease 1) is a deubiquitinating enzyme that plays a critical role in the DNA damage response (DDR).[1][2][3] In complex with its cofactor UAF1, USP1 removes ubiquitin from key proteins involved in DNA repair pathways, notably Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[1][4][5][6][7]
-
Deubiquitination of PCNA: USP1-mediated deubiquitination of mono-ubiquitinated PCNA is essential for regulating translesion synthesis (TLS), a DNA damage tolerance mechanism.[2][8][9]
-
Deubiquitination of FANCD2: USP1 also deubiquitinates mono-ubiquitinated FANCD2, a key step in the Fanconi Anemia (FA) pathway, which is crucial for the repair of DNA interstrand crosslinks.[1][7][9]
USP1 inhibitors, such as this compound, block this deubiquitinating activity. This leads to the accumulation of ubiquitinated PCNA and FANCD2, which in turn disrupts DNA replication and repair, leading to replication stress, cell cycle arrest, and ultimately, apoptosis in susceptible cells.[1][8][10]
Q2: Why do USP1 inhibitors show selective toxicity towards cancer cells?
A2: The selective toxicity of USP1 inhibitors is primarily attributed to the concept of synthetic lethality .[8][11] Many cancers, particularly those with mutations in DNA repair genes like BRCA1 or BRCA2, have a compromised homologous recombination (HR) pathway for DNA repair.[3][8] These cancer cells become heavily reliant on other DNA repair pathways, including those regulated by USP1, for their survival.[3]
By inhibiting USP1, the alternative repair pathways are also blocked, leading to a catastrophic level of DNA damage that the cancer cells cannot overcome, resulting in cell death.[3][8] Normal cells, with their intact HR pathway, are better able to tolerate the inhibition of USP1. Additionally, some USP1 inhibitors have been shown to have minimal side effects on normal cells like hematopoietic stem cells in vitro.[10] However, it is important to note that toxicity in normal tissues can occur, as evidenced by the termination of a clinical trial for the USP1 inhibitor TNG348 due to liver toxicity.[11]
Q3: What is the synergistic potential of this compound with other anti-cancer agents?
A3: USP1 inhibitors have demonstrated strong synergistic effects when combined with other cancer therapies.[10]
-
PARP Inhibitors (e.g., Olaparib): The combination of USP1 inhibitors and PARP inhibitors is particularly effective in BRCA1/2 mutant tumors.[4][8][11] This combination can enhance the killing of cancer cells and may even overcome resistance to PARP inhibitors.[4][11]
-
Platinum-Based Chemotherapy (e.g., Cisplatin): USP1 inhibitors can sensitize cancer cells to DNA-damaging agents like cisplatin (B142131).[6][12] By blocking the DNA repair mechanisms that cancer cells use to survive chemotherapy, USP1 inhibitors can reverse chemoresistance.[13]
Troubleshooting Guide
Problem 1: High variability in cell viability assay results.
-
Possible Cause 1: Inconsistent Seeding Density.
-
Solution: Ensure a uniform single-cell suspension before seeding. Calibrate the cell counter and perform a preliminary experiment to determine the optimal seeding density for your cell line, ensuring cells are in the exponential growth phase during treatment.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates.
-
Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. Ensure proper humidification in the incubator.
-
-
Possible Cause 3: Instability of this compound in Culture Medium.
-
Solution: Prepare fresh dilutions of the inhibitor from a concentrated stock solution for each experiment. Minimize the time the diluted inhibitor spends in the culture medium before being added to the cells.
-
Problem 2: No significant difference in toxicity between cancer and normal cell lines.
-
Possible Cause 1: The "normal" cell line is not truly normal.
-
Solution: Many immortalized "normal" cell lines have acquired mutations that may affect their DNA damage response. Whenever possible, use primary cells as a control. Verify the karyotype and key DDR protein expression in your normal cell line.
-
-
Possible Cause 2: The cancer cell line is not dependent on USP1.
-
Solution: Not all cancer cells are sensitive to USP1 inhibition. Sensitivity is often linked to specific underlying DNA damage vulnerabilities (e.g., BRCA1/2 mutations).[8] Screen a panel of cancer cell lines with known genetic backgrounds to identify sensitive models.
-
-
Possible Cause 3: Suboptimal inhibitor concentration or treatment duration.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for observing differential toxicity. It's possible that the therapeutic window is narrow.
-
Problem 3: Difficulty in detecting changes in PCNA or FANCD2 ubiquitination.
-
Possible Cause 1: Low abundance of ubiquitinated forms.
-
Solution: To enhance the signal, you can enrich for ubiquitinated proteins using techniques like tandem ubiquitin-binding entity (TUBE) pull-downs before Western blotting.
-
-
Possible Cause 2: Inefficient protein extraction.
-
Solution: Use a lysis buffer containing deubiquitinase inhibitors (e.g., N-ethylmaleimide (NEM)) and proteasome inhibitors (e.g., MG132) to preserve the ubiquitinated state of proteins during sample preparation.
-
-
Possible Cause 3: Poor antibody quality.
-
Solution: Use antibodies that are validated for detecting the specific ubiquitinated forms of PCNA and FANCD2. Test multiple antibodies from different vendors if necessary.
-
Data Presentation
Table 1: In Vitro Potency of Various USP1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound (analogue ISM3091) | MDA-MB-436 | Triple-Negative Breast Cancer (BRCA1 mutant) | 0-50 | [14] |
| ML323 | U2OS | Osteosarcoma | 76 | [15] |
| KSQ-4279 | - | - | ≤50 | [15] |
| Pimozide | - | - | ~500 | [13] |
| GW7647 | - | - | ~700 | [13] |
Note: Data for this compound is represented by its analogue where specific public data is limited. IC50 values can vary based on experimental conditions and assay duration.
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is for determining the IC50 value of this compound in a 96-well format.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Luminescent Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis in a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot for PCNA/FANCD2 Ubiquitination
This protocol is for detecting changes in the ubiquitination status of USP1 substrates.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound or vehicle control for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors, phosphatase inhibitors, and 10 mM N-ethylmaleimide (NEM).
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against PCNA or FANCD2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize bands using an ECL substrate and an imaging system. The mono-ubiquitinated forms will appear as bands with a higher molecular weight.[16]
-
Visualizations
Caption: USP1 signaling pathway in the DNA damage response.
Caption: Experimental workflow for assessing differential toxicity.
Caption: Troubleshooting decision tree for toxicity experiments.
References
- 1. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP1 inhibition: A journey from target discovery to clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ubiquitin-Specific Protease Inhibitors for Cancer Therapy: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Insilico Medicine reports development of USP1 inhibitors for cancer | BioWorld [bioworld.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Improving the In Vivo Bioavailability of USP1-IN-9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with USP1-IN-9. The focus is on addressing challenges related to its in vivo bioavailability, drawing upon established strategies for poorly soluble small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a potent, reversible, and non-competitive inhibitor of Ubiquitin-Specific Protease 1 (USP1), a key enzyme in the DNA damage response pathway. It belongs to the pyrido[2,3-d]pyrimidin-7(8H)-one class of compounds. Like many kinase inhibitors and heterocyclic small molecules, this compound is likely to exhibit poor aqueous solubility, which can significantly hinder its absorption from the gastrointestinal tract after oral administration, leading to low and variable bioavailability. This makes it challenging to achieve therapeutic concentrations in vivo and obtain reliable experimental results.
Q2: What are the initial signs of poor bioavailability in my in vivo experiments with this compound?
Common indicators of poor bioavailability include:
-
Low plasma concentrations: After oral administration, the measured concentration of this compound in blood plasma is significantly lower than expected based on the administered dose.
-
High variability between subjects: You may observe large differences in plasma concentrations among individual animals receiving the same dose and formulation.
-
Lack of dose-proportionality: Doubling the dose does not result in a doubling of the plasma concentration (as measured by AUC and Cmax).
-
Poor in vivo efficacy: The compound may show high potency in in vitro assays but fail to produce the desired biological effect in animal models, even at high doses.
Q3: What are the primary formulation strategies to improve the oral bioavailability of this compound?
Several formulation strategies can be employed to enhance the solubility and absorption of poorly water-soluble compounds like this compound. The choice of strategy will depend on the specific physicochemical properties of the compound. Key approaches include:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug particles, which can lead to a faster dissolution rate in the gastrointestinal fluids.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution rate. The amorphous form is thermodynamically less stable and has a higher apparent solubility than the crystalline form.
-
Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), incorporate the drug into a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in the aqueous environment of the gut, these systems form fine emulsions or microemulsions, which can enhance the solubilization and absorption of lipophilic drugs.
-
Co-solvents and Surfactants: The use of pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene (B89431) glycol) and surfactants can help to wet the drug particles and increase their solubility in the gastrointestinal tract.
-
pH Modification: For ionizable compounds, adjusting the pH of the formulation can improve solubility. However, the buffering capacity of the gastrointestinal tract can sometimes negate this effect.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and optimizing the in vivo bioavailability of this compound.
Problem 1: Low and Variable Plasma Exposure After Oral Administration
| Potential Cause | Troubleshooting/Optimization Strategy |
| Poor aqueous solubility and slow dissolution rate. | 1. Characterize Physicochemical Properties: Determine the aqueous solubility of this compound at different pH values, its pKa, and logP. This data is crucial for selecting an appropriate formulation strategy. 2. Particle Size Reduction: Prepare a suspension of micronized or nanomilled this compound. This can be achieved through techniques like jet milling or wet bead milling. 3. Amorphous Solid Dispersion (ASD): Prepare an ASD of this compound with a suitable polymer (e.g., PVP, HPMC-AS). This can be done using spray drying or hot-melt extrusion. 4. Lipid-Based Formulation: Develop a Self-Emulsifying Drug Delivery System (SEDDS) by screening various oils, surfactants, and co-solvents for their ability to solubilize this compound and form a stable emulsion upon dilution. |
| Extensive first-pass metabolism in the gut wall or liver. | 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound. 2. Co-administration with a CYP Inhibitor: In preclinical studies, co-administering a known inhibitor of the relevant cytochrome P450 enzymes (e.g., ketoconazole (B1673606) for CYP3A4) can help to determine the extent of first-pass metabolism. Note: This is an experimental tool and not a clinical strategy. |
| Efflux by transporters (e.g., P-glycoprotein). | 1. In Vitro Transporter Assays: Use cell-based assays (e.g., Caco-2 permeability assay) to determine if this compound is a substrate for efflux transporters. 2. Co-administration with a P-gp Inhibitor: In preclinical models, co-administration with a P-gp inhibitor (e.g., verapamil) can help to assess the impact of efflux on absorption. |
Problem 2: Formulation Instability or Precipitation Upon Dosing
| Potential Cause | Troubleshooting/Optimization Strategy |
| The compound "crashes out" of a solution formulation upon contact with aqueous gastrointestinal fluids. | 1. Use of Precipitation Inhibitors: Incorporate precipitation-inhibiting polymers (e.g., HPMC, PVP) into the formulation to maintain a supersaturated state of the drug in the gastrointestinal tract. 2. Optimize Co-solvent/Surfactant Ratios: In liquid formulations, carefully adjust the ratio of co-solvents and surfactants to ensure the drug remains solubilized upon dilution in the gut. |
| Physical instability of the formulation (e.g., particle growth in a suspension). | 1. Add a Viscosity-Enhancing Agent: For suspensions, adding an agent like methylcellulose (B11928114) can help to prevent particle settling and aggregation. 2. Use of Wetting Agents: Ensure adequate wetting of the drug particles by including a suitable surfactant in the suspension vehicle. |
Data Presentation
Table 1: Example In Vivo Pharmacokinetic Parameters of a Pyrido[2,3-d]pyrimidin-7(8H)-one Derivative in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | 25 | 150 ± 45 | 2.0 | 850 ± 210 | 15 |
| Micronized Suspension | 25 | 350 ± 90 | 1.5 | 2100 ± 550 | 37 |
| SEDDS | 25 | 850 ± 200 | 1.0 | 5800 ± 1300 | 45.3[1] |
| Intravenous Solution | 5 | 1200 ± 300 | 0.08 | 2300 ± 450 | 100 |
Data is hypothetical and for illustrative purposes, except for the bioavailability of a similar compound which is cited.[1]
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension for Oral Gavage
-
Materials: this compound, 0.5% (w/v) methylcellulose in deionized water, wetting agent (e.g., 0.1% Tween 80), micronization apparatus (e.g., jet mill).
-
Micronization: Micronize the this compound powder to achieve a mean particle size of <10 µm.
-
Vehicle Preparation: Prepare the 0.5% methylcellulose solution by slowly adding methylcellulose powder to heated water (80-90°C) with stirring. Allow the solution to cool to room temperature. Add the wetting agent.
-
Suspension Formulation: Gradually add the micronized this compound powder to the vehicle while vortexing or homogenizing to ensure a uniform suspension.
-
Dose Administration: Administer the suspension to mice via oral gavage at the desired dose volume (typically 5-10 mL/kg).
Protocol 2: Oral Gavage Administration in Mice
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head.
-
Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Insert the needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth. The mouse will naturally swallow, allowing the needle to pass into the esophagus.
-
Substance Administration: Once the needle is in the stomach (indicated by reaching a pre-measured depth without resistance), slowly administer the formulation.
-
Needle Withdrawal: Gently withdraw the needle along the same path of insertion.
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress.
Protocol 3: Intravenous (IV) Administration via Tail Vein in Mice
-
Animal Warming: Warm the mouse under a heat lamp to dilate the tail veins.
-
Restraint: Place the mouse in a suitable restraint device.
-
Vein Visualization: Identify one of the lateral tail veins.
-
Injection: Using a small gauge needle (e.g., 27-30G), insert the needle into the vein at a shallow angle. A successful insertion is often indicated by a flash of blood in the needle hub.
-
Substance Administration: Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein.
-
Post-Injection: Apply gentle pressure to the injection site with gauze to prevent bleeding.
Protocol 4: Serial Blood Sampling for Pharmacokinetic Analysis in Mice
-
Sampling Sites: Blood can be collected from several sites, including the saphenous vein, submandibular vein, or tail vein.
-
Collection: At predetermined time points post-dosing, collect a small volume of blood (e.g., 20-50 µL) into an anticoagulant-coated capillary tube or microcentrifuge tube.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Protocol 5: Bioanalytical Method for Quantification of this compound in Plasma
-
Method: Use a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for accurate and sensitive quantification.
-
Sample Preparation: Perform a protein precipitation of the plasma samples by adding a water-miscible organic solvent (e.g., acetonitrile) containing an appropriate internal standard.
-
Analysis: After centrifugation, inject the supernatant onto the LC-MS/MS system.
-
Quantification: Quantify the concentration of this compound by comparing its peak area to that of the internal standard against a standard curve prepared in blank plasma.
Visualizations
Caption: Signaling pathway of USP1 in the DNA damage response and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the in vivo bioavailability of this compound formulations.
Caption: A logical decision tree for troubleshooting poor in vivo bioavailability of this compound.
References
Minimizing USP1-IN-9 precipitation in aqueous solutions
Welcome to the technical support center for USP1-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this potent USP1 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues related to the precipitation of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a reversible and non-competitive inhibitor of ubiquitin-specific protease 1 (USP1) with a high potency. It is a derivative of pyrido[2,3-d]pyrimidin-7(8H)-one.[1] Key properties are summarized in the table below.
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous experimental buffer. Is this normal?
A2: Yes, this is a frequently encountered issue. Like many small molecule inhibitors with a hydrophobic structure, this compound has low solubility in aqueous solutions. When a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) is diluted into an aqueous buffer (e.g., PBS, cell culture media), the compound can "crash out" or precipitate. This occurs because the concentration of the inhibitor exceeds its solubility limit in the aqueous environment.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for creating a stock solution of this compound is high-purity, anhydrous DMSO. It is advisable to use a fresh bottle of DMSO to avoid moisture, which can impact the stability and solubility of the compound.[2]
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C. To maintain the integrity of the compound and prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[3]
Troubleshooting Guide: Minimizing Precipitation
This guide provides a systematic approach to troubleshooting and minimizing the precipitation of this compound in your experiments.
Problem: Immediate Precipitation Upon Dilution
Potential Causes:
-
The final concentration of this compound exceeds its solubility limit in the aqueous buffer.
-
Rapid change in solvent environment from DMSO to the aqueous medium.
Recommended Solutions:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your assay.
-
Optimize Stock Solution Concentration: While it may seem counterintuitive, using an extremely high concentration stock solution can sometimes exacerbate precipitation upon dilution. Try preparing a slightly less concentrated stock in DMSO.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly into the full volume of your aqueous buffer, perform a stepwise or serial dilution.[2][3] This involves first diluting the stock into a smaller volume of the buffer or media, and then adding this intermediate solution to the final volume.
-
Vortexing During Dilution: Add the this compound stock solution to the aqueous buffer while vortexing or stirring.[4] This promotes rapid mixing and prevents localized high concentrations that can trigger precipitation.
-
Pre-warm the Aqueous Solution: Pre-warming your cell culture medium or buffer to 37°C can sometimes improve the solubility of the compound.[3]
-
Adjust the Final DMSO Concentration: While it is crucial to keep the final DMSO concentration low to avoid solvent-induced artifacts (ideally ≤ 0.1%), a slight increase to 0.5% may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[2][3]
Problem: Precipitation Over Time in Culture
Potential Causes:
-
The compound is coming out of solution at the incubation temperature (e.g., 37°C).
-
Interaction with components in the cell culture medium.
Recommended Solutions:
-
Presence of Serum: If compatible with your experimental design, the presence of serum in the cell culture medium can help to stabilize the compound and prevent precipitation.
-
Use of Co-solvents (for challenging cases): For persistent solubility issues, a co-solvent system may be necessary. This is more common for in vivo formulations but can be adapted for in vitro assays with careful validation.
Quantitative Data and Formulations
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₆F₃N₇O₂ | [5][6] |
| Molecular Weight | 561.56 g/mol | [5][6] |
| IC₅₀ (USP1/UAF1) | 8.8 nM | [1][5][6] |
| Recommended Stock Solvent | DMSO | [2] |
For in vivo studies or particularly challenging in vitro solubility issues, a formulation using co-solvents may be required. The following table provides an example formulation that has been used for other poorly soluble USP1 inhibitors and can be adapted as a starting point. Note: Any new formulation should be tested for vehicle-induced toxicity in your experimental system.
| Component | Example Formulation |
| This compound Stock | Dissolved in 100% DMSO |
| Vehicle Composition | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Calculate the required mass: Based on the molecular weight of this compound (561.56 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For 1 mL, this would be 5.6156 mg.
-
Weigh the compound: Accurately weigh the this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO.
-
Ensure complete dissolution: Vortex the solution vigorously. If necessary, sonicate in a water bath for 5-10 minutes to ensure the compound is fully dissolved. Visually inspect to confirm there are no particulates.
-
Aliquot and store: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (Stepwise Dilution)
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended): If the final desired concentration is very low, it is best to first prepare an intermediate dilution in pure DMSO (e.g., 1 mM or 100 µM).
-
Prepare the final working solution: a. Pre-warm your aqueous buffer or cell culture medium to the desired temperature (e.g., 37°C). b. While vortexing the buffer, add the required volume of the this compound stock or intermediate solution dropwise. c. Continue to vortex for a few seconds to ensure thorough mixing. d. Use the freshly prepared working solution immediately in your experiment.
Visualizations
USP1 Signaling Pathway
The following diagram illustrates the role of the USP1/UAF1 complex in deubiquitinating PCNA and FANCD2, key steps in the DNA damage response. Inhibition of USP1 by this compound leads to the accumulation of ubiquitinated forms of these proteins.
Caption: Role of USP1/UAF1 in DNA damage response and its inhibition by this compound.
Troubleshooting Workflow for this compound Precipitation
This workflow provides a logical sequence of steps to address precipitation issues.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
References
USP1-IN-9 inconsistent results in proliferation assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in proliferation assays involving the USP1 inhibitor, USP1-IN-9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, reversible, and noncompetitive inhibitor of the Ubiquitin-Specific Protease 1 (USP1).[1][2] It belongs to the pyrido[2,3-d]pyrimidin-7(8H)-one class of compounds.[1][2] The primary role of USP1, in complex with its cofactor UAF1, is to remove ubiquitin from key proteins involved in DNA damage response (DDR) pathways, notably the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS).[3] The main substrates of USP1 in these pathways are FANCD2 (Fanconi Anemia complementation group D2) and PCNA (Proliferating Cell Nuclear Antigen).[3] By inhibiting USP1, this compound leads to the accumulation of ubiquitinated FANCD2 and PCNA, which disrupts DNA repair and can lead to cell cycle arrest and apoptosis, particularly in cancer cells with existing DNA repair deficiencies like BRCA1/2 mutations.[1][3]
Q2: What is the expected effect of this compound on cell proliferation?
A2: The expected effect of this compound is a reduction in cell proliferation, particularly in cancer cell lines that are sensitive to the disruption of DNA damage repair pathways.[1][2] This anti-proliferative effect has been observed in breast cancer and non-small cell lung cancer (NSCLC) cells.[1] The effect can be significantly enhanced when used in combination with other DNA-damaging agents or PARP inhibitors, a concept known as synthetic lethality.[1]
Q3: I am observing high variability in my proliferation assay results with this compound. What are the potential causes?
A3: High variability in proliferation assays with small molecule inhibitors like this compound can stem from several factors. Poor solubility of the compound is a common issue with pyrido[2,3-d]pyrimidine (B1209978) derivatives, which can lead to inconsistent effective concentrations.[4] Other contributing factors can include inconsistent cell seeding density, the use of cells with high passage numbers, and variations in incubation times.[5] The specific cell line's genetic background and dependence on the USP1 pathway also play a crucial role in determining the consistency of the response.
Q4: Could the observed inconsistent results be due to off-target effects of this compound?
A4: While this compound is designed as a potent USP1 inhibitor, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out without specific profiling data.[6][7] For instance, the related inhibitor ML323 has shown some activity against USP12 and USP46 at concentrations 100 times higher than its IC50 for USP1.[6][7] If you observe unexpected phenotypes, it is advisable to confirm on-target engagement, for example, by performing a western blot to check for the accumulation of ubiquitinated PCNA (Ub-PCNA).[1]
Data Presentation
In Vitro Potency of USP1 Inhibitors
| Inhibitor | Target | IC50 | Assay Type | Reference |
| This compound | USP1 | 8.8 nM | Biochemical Assay | [1][2] |
| ML323 | USP1/UAF1 | 76 nM | Ub-Rho Assay | [8] |
| KSQ-4279 | USP1 | 21.1 nM | Biochemical Assay | [9] |
| I-138 | USP1/UAF1 | 4.1 nM | Biochemical Assay | [10] |
Cellular Activity of this compound
| Cell Line | Assay | Concentration | Duration | Observed Effect | Reference |
| NSCLC Cells | Western Blot | 20, 100, 500 nM | 24 h | Dose-dependent increase in Ub-PCNA levels. | [1] |
| NSCLC Cells | Colony Formation | 0.5 µM | 7 days | Substantial inhibition of colony forming capacity. | [1] |
| Olaparib-resistant Breast Cancer Cells | Cell Cycle Analysis | 1 nM (with Olaparib) | 24 h | Accumulation of cells in S and G2/M phase. | [1] |
| Olaparib-resistant Breast Cancer Cells | Colony Formation | 100 nM (with Olaparib) | 7 days | Potentiated killing of cancer cells. | [1] |
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Proliferation Assays
| Potential Cause | Recommended Solution | Rationale |
| Compound Solubility Issues | This compound belongs to the pyrido[2,3-d]pyrimidine chemical class, which can have poor aqueous solubility.[4] Ensure the compound is fully dissolved in DMSO before preparing working dilutions. When diluting into aqueous media, do so stepwise and vortex gently to avoid precipitation. Visually inspect for any precipitate in your final working solution. | Undissolved compound leads to a lower effective concentration, causing variability in results. |
| Inconsistent Cell Seeding | Use a hemocytometer or an automated cell counter to ensure accurate cell numbers. When plating, gently swirl the cell suspension before each aspiration to maintain a homogenous mixture. | Variations in the starting cell number will directly impact the final readout of proliferation assays.[5] |
| High Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. | Cells at high passage numbers can undergo genetic and phenotypic changes, leading to altered drug sensitivity.[5] |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate for experimental samples. Instead, fill these wells with sterile PBS or media to create a humidity barrier. | The outer wells are more prone to evaporation, which can alter the media and compound concentration, affecting cell growth. |
Issue 2: No or Weak Anti-Proliferative Effect Observed
| Potential Cause | Recommended Solution | Rationale |
| Cell Line Insensitivity | Confirm that your cell line has a functional DNA damage response pathway that is dependent on USP1. Cell lines without defects in pathways like homologous recombination (e.g., wild-type BRCA1/2) may be less sensitive to USP1 inhibition. | The anti-proliferative effect of USP1 inhibitors is most pronounced in cells with deficiencies in other DNA repair pathways (synthetic lethality). |
| Insufficient Incubation Time | Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration for your specific cell line. | The effects of this compound on cell proliferation may be time-dependent and require sufficient time to manifest. |
| Suboptimal Compound Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., from low nanomolar to micromolar) to identify the effective concentration range for your cell line. | The IC50 of an inhibitor can vary significantly between different cell lines. |
| Compound Degradation | Prepare fresh working solutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the DMSO stock solution by preparing aliquots. | The stability of the compound in cell culture media over long incubation periods may be a factor. |
Experimental Protocols
General Protocol for a CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).
-
Add the desired concentrations of this compound to the respective wells. Include a vehicle control (medium with the same final DMSO concentration) and an untreated control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the results as a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blot Protocol for Detecting Ub-PCNA
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., 20, 100, 500 nM) for 24 hours.[1]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an 8-12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PCNA overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system. The monoubiquitinated form of PCNA will appear as a band with a higher molecular weight.
-
Visualizations
Caption: USP1 Signaling Pathway in DNA Damage Response.
Caption: Troubleshooting Workflow for this compound Assays.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. USP1-IN-9_TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: Validating USP1-IN-9 Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the activity of USP1-IN-9 in various cell lines.
Troubleshooting Guides
Question: We are not observing a significant decrease in cell viability after treating our cells with this compound. What could be the reason?
Answer:
Several factors could contribute to a lack of response to this compound. Consider the following troubleshooting steps:
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to USP1 inhibition. Sensitivity is often heightened in cells with underlying DNA damage repair defects, such as BRCA1/2 mutations.[1][2][3] It is advisable to include a known sensitive cell line (e.g., MDA-MB-436) as a positive control in your experiments.
-
Drug Concentration and Treatment Duration: Ensure you are using an appropriate concentration range and treatment duration. For initial experiments, a dose-response curve with a broad range of concentrations (e.g., 1 nM to 10 µM) and a time course of 72 hours or longer for viability assays is recommended.[3][4]
-
Compound Integrity: Verify the integrity and purity of your this compound compound. Improper storage or handling can lead to degradation.
-
Assay-Specific Issues:
-
Seeding Density: Optimize the initial cell seeding density. Overly confluent or sparse cultures can affect proliferation rates and drug response.
-
Assay Choice: The choice of viability assay can influence results. Assays like CellTiter-Glo®, which measure ATP levels, are a reliable method for determining cell viability.[3][4][5]
-
-
Target Engagement: Confirm that this compound is engaging its target in your cells by assessing the ubiquitination status of its downstream substrates, PCNA and FANCD2, via Western blot.
Question: We are having trouble detecting an increase in monoubiquitinated PCNA (Ub-PCNA) and FANCD2 (Ub-FANCD2) via Western blot after this compound treatment. What should we do?
Answer:
Detecting changes in the ubiquitination status of proteins can be challenging. Here are some troubleshooting tips:
-
Optimize Treatment Conditions: The accumulation of Ub-PCNA and Ub-FANCD2 can be transient. Perform a time-course experiment (e.g., 4, 8, 24 hours) with an effective concentration of this compound (e.g., 100-500 nM) to identify the optimal time point for observing the maximum increase.[6]
-
Lysis Buffer and Protease Inhibitors: Use a lysis buffer containing deubiquitinase (DUB) inhibitors, such as N-ethylmaleimide (NEM), in addition to standard protease and phosphatase inhibitors to prevent the loss of ubiquitinated proteins during sample preparation.
-
Western Blot Protocol:
-
Gel Electrophoresis: Use a lower percentage acrylamide (B121943) gel or a gradient gel to achieve better separation between the unmodified and monoubiquitinated forms of the proteins, which differ in size by approximately 8.5 kDa.
-
Antibody Selection: Use validated antibodies that can reliably detect both the unmodified and monoubiquitinated forms of PCNA and FANCD2.
-
Loading Amount: Ensure you are loading a sufficient amount of protein lysate (typically 20-40 µg) per lane.
-
-
Positive Control: If possible, include a positive control, such as cells treated with a DNA damaging agent like mitomycin C (MMC), which is known to induce FANCD2 monoubiquitination.[7]
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the deubiquitinating enzyme Ubiquitin-Specific Protease 1 (USP1).[6] USP1, in complex with its cofactor UAF1, plays a crucial role in the DNA damage response by removing monoubiquitin from Proliferating Cell Nuclear Antigen (PCNA) and the FANCD2/FANCI complex.[1][8][9][10] By inhibiting USP1, this compound leads to the accumulation of monoubiquitinated PCNA and FANCD2.[6] This disrupts DNA repair processes, including translesion synthesis and the Fanconi Anemia pathway, leading to replication stress and cell death, particularly in cancer cells with existing DNA repair deficiencies.[2][3][5]
Which cell lines are most likely to be sensitive to this compound?
Cell lines with defects in DNA repair pathways, particularly those with mutations in BRCA1 or BRCA2 genes, have shown increased sensitivity to USP1 inhibitors.[2][3] This is due to the concept of synthetic lethality, where the inhibition of USP1 in a cell that is already deficient in another DNA repair pathway (like homologous recombination) is catastrophic. However, some BRCA-proficient cell lines, especially in ovarian and lung cancer, have also demonstrated sensitivity.[2][11]
What are the expected phenotypic effects of this compound treatment in sensitive cells?
In sensitive cell lines, treatment with this compound is expected to lead to:
-
Induction of cell cycle arrest, often in the S and G2/M phases.[3][6][12]
-
Induction of apoptosis.[13]
Can this compound be used in combination with other anti-cancer agents?
Yes, USP1 inhibitors, including this compound, have shown synergistic effects when combined with other anti-cancer drugs, particularly PARP inhibitors like olaparib.[2][3][6] This combination can be especially effective in overcoming resistance to PARP inhibitors.[6]
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound in different cancer cell lines.
| Cell Line | Cancer Type | Assay Type | Endpoint | Value | Reference |
| Various | - | Biochemical Assay | IC50 | 8.8 nM | [6] |
| NSCLC Cells | Non-Small Cell Lung Cancer | Colony Formation | Inhibition | Substantial at 0.5 µM | [6] |
| Olaparib-resistant Breast Cancer Cells | Breast Cancer | Cell Cycle Analysis | Arrest | Minor arrest alone, significant with Olaparib | [6] |
| Olaparib-resistant Breast Cancer Cells | Breast Cancer | Colony Formation | Inhibition | ~50% with Olaparib (100 nM) | [6] |
Experimental Protocols
Cell Viability Assay (MTS/CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
Reagent Addition: Add MTS or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure absorbance (for MTS) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.[3][5][13]
Western Blot for Ub-PCNA and Ub-FANCD2
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the optimal duration.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease, phosphatase, and deubiquitinase inhibitors (e.g., NEM).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against PCNA or FANCD2 overnight at 4°C. Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. The monoubiquitinated forms will appear as bands with a higher molecular weight.[5][14][15]
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvest: Treat cells with this compound, then harvest by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a propidium (B1200493) iodide (PI) staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Gate the cell population to exclude debris and doublets and analyze the cell cycle distribution (G1, S, and G2/M phases).[3][12][16]
Visualizations
Caption: USP1 Signaling Pathway in DNA Damage Response.
Caption: Experimental Workflow for Validating this compound Activity.
References
- 1. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. Specificity for deubiquitination of monoubiquitinated FANCD2 is driven by the N-terminus of USP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Specificity for deubiquitination of monoubiquitinated FANCD2 is driven by the N-terminus of USP1 | Life Science Alliance [life-science-alliance.org]
- 11. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. cancer.wisc.edu [cancer.wisc.edu]
Addressing batch-to-batch variability of USP1-IN-9
Welcome to the technical support center for USP1-IN-X. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address common issues encountered during experimentation with this potent USP1 inhibitor, with a particular focus on addressing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is USP1 and why is it a therapeutic target?
A1: Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA Damage Response (DDR).[1] It functions in complex with its cofactor UAF1 (USP1-associated factor 1) to remove ubiquitin from key proteins, most notably Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia complementation group D2 (FANCD2).[1][2] By deubiquitinating these substrates, USP1 regulates critical DNA repair pathways such as Translesion Synthesis (TLS) and the Fanconi Anemia (FA) pathway.[3][4][5][6][7] In many cancers, particularly those with deficiencies in other DNA repair pathways like BRCA1/2 mutations, cancer cells become heavily reliant on USP1 for survival.[8][9][10] Therefore, inhibiting USP1 presents a promising therapeutic strategy, often through a concept known as synthetic lethality, to selectively eliminate cancer cells and overcome chemoresistance.[8][9][10]
Q2: How does USP1-IN-X work?
A2: USP1-IN-X is a small molecule inhibitor that is designed to target the catalytic activity of the USP1/UAF1 complex. By inhibiting USP1, the compound prevents the deubiquitination of PCNA and FANCD2, leading to an accumulation of their monoubiquitinated forms (Ub-PCNA and Ub-FANCD2).[1][11] This sustained ubiquitination disrupts the normal DNA repair process, leading to genomic instability and ultimately inducing cell death (apoptosis) in cancer cells that are dependent on the USP1 pathway.[1][2]
Q3: What are the key signaling pathways regulated by USP1?
A3: The best-characterized role of USP1 is in the DNA damage response.[3] However, USP1 has been implicated in other signaling pathways as well. These include:
-
PI3K-Akt-FoxO Signaling: USP1 can deubiquitinate and inhibit Akt, a key component of this major anabolic pathway.[12]
-
Hippo Signaling: USP1 has been shown to stabilize TAZ, an effector of the Hippo pathway, in breast cancer.[13][14]
-
Wnt Signaling: USP1 can promote metastasis in hepatocellular carcinoma by deubiquitinating and stabilizing TBLR1, a critical regulator of Wnt signaling.[13]
-
ID Protein Stability: USP1 deubiquitinates and stabilizes Inhibitor of DNA Binding (ID) proteins (ID1, ID2, ID3), which are involved in maintaining an undifferentiated state in some cancers like osteosarcoma.[3]
Q4: What kind of in vitro and in vivo results can I expect?
A4: The expected results will depend on the specific cancer model and experimental conditions. Generally, potent USP1 inhibitors have demonstrated the following:
-
In Vitro: High potency in biochemical assays against the USP1-UAF1 complex and effective inhibition of cancer cell viability, particularly in cell lines with BRCA mutations or other DNA repair deficiencies.[15] You should also observe an increase in the monoubiquitinated forms of PCNA and FANCD2 upon treatment.[1][11]
-
In Vivo: In preclinical xenograft models, effective USP1 inhibitors have shown robust anti-tumor activity, both as single agents and in combination with other therapies like PARP inhibitors, especially in BRCA-deficient tumors.[15][16]
Troubleshooting Guide: Addressing Batch-to-Batch Variability
Batch-to-batch variability of small molecule inhibitors is a common challenge in research. Below are common issues and steps to troubleshoot them.
Issue 1: My new batch of USP1-IN-X shows lower potency (higher IC50) in my cell viability assay compared to the previous batch.
| Potential Cause | Troubleshooting Steps |
| Purity Differences | 1. Request a Certificate of Analysis (CoA) for both the old and new batches from the supplier. Compare the purity values (typically determined by HPLC). A lower purity in the new batch means less active compound per unit weight. 2. If a CoA is unavailable, consider analytical chemistry services to determine the purity of both batches. 3. Adjust the concentration of the new batch based on its purity to normalize the amount of active compound used. |
| Solubility Issues | 1. Confirm the solubility of the new batch in your chosen solvent (e.g., DMSO). Prepare a high-concentration stock solution and visually inspect for any precipitation. 2. After diluting the stock solution in your cell culture medium, check for any precipitation under a microscope. The compound may be precipitating at the final concentration in the aqueous medium. 3. If solubility is an issue, try preparing the final dilutions from a freshly made stock solution. Consider using a different solvent system for the stock solution if recommended by the supplier, or using formulation vehicles like PEG300 or Tween 80 for in vivo studies.[17] |
| Compound Degradation | 1. Review the storage conditions for the compound. Ensure it has been stored at the recommended temperature and protected from light and moisture. 2. Prepare fresh stock solutions. Old stock solutions, even when stored at -20°C or -80°C, can degrade over time, especially after multiple freeze-thaw cycles. |
| Cell Line Drift | 1. Ensure you are using cells at a consistent and low passage number. Over-passaging can lead to changes in cellular phenotypes and drug sensitivity. 2. Perform routine authentication of your cell lines to ensure they have not been misidentified or cross-contaminated. |
Issue 2: I am not seeing the expected increase in ubiquitinated PCNA or FANCD2 with the new batch of USP1-IN-X.
| Potential Cause | Troubleshooting Steps |
| Inactive Compound | 1. This is a strong indicator of a problem with the compound itself (purity or degradation). Follow the steps outlined in "Issue 1" to verify the integrity of the new batch. 2. Perform a biochemical assay using purified USP1/UAF1 enzyme and a fluorescent substrate to directly measure the inhibitory activity of the new batch.[1][11][18] This will confirm if the compound is active against its target. |
| Suboptimal Western Blot Protocol | 1. Ensure your lysis buffer contains deubiquitinase inhibitors (e.g., PR-619, NEM) to preserve the ubiquitinated state of proteins during sample preparation. 2. Optimize your SDS-PAGE conditions. Ubiquitinated proteins are larger, so a lower percentage acrylamide (B121943) gel may be needed to resolve the modified and unmodified forms of PCNA and FANCD2.[11] 3. Verify the specificity and sensitivity of your primary antibodies for both the unmodified and ubiquitinated forms of the target proteins. |
| Incorrect Dosing or Timing | 1. Confirm that you are using the correct concentration and treatment duration. The accumulation of ubiquitinated substrates is often time- and dose-dependent. A time-course experiment (e.g., 6, 12, 24 hours) can help determine the optimal endpoint.[11] |
Quantitative Data for Comparative Analysis
While specific data for USP1-IN-X may vary, the following tables summarize publicly available data for other well-characterized USP1 inhibitors, ML323 and KSQ-4279, to serve as a benchmark for your experiments.
Table 1: In Vitro Potency of USP1 Inhibitors
| Compound | Assay Type | Target | IC50 / Ki | Reference |
| ML323 | Biochemical (Ub-Rho) | USP1/UAF1 | IC50: ~0.2 µM | [19] |
| ML323 | Biochemical (di-Ub) | USP1/UAF1 | IC50: ~2.0 µM | [19] |
| KSQ-4279 | Biochemical (Ub-Rho) | USP1 | Ki: 34 pM | [16] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., substrate concentration, enzyme concentration).
Table 2: Selectivity Profile of ML323
| Target DUB | IC50 (µM) | Selectivity (Fold vs. USP1/UAF1) | Reference |
| USP1/UAF1 | ~2.0 | - | [19] |
| USP7 | 47 | ~24x | [19] |
| USP2 | >114 | >57x | [19] |
| USP5 | >114 | >57x | [19] |
| USP8 | >114 | >57x | [19] |
This data highlights the high degree of selectivity that can be achieved for USP1 inhibitors.
Key Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of USP1-IN-X in cell culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours (or other desired duration) at 37°C in a humidified incubator.
-
Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker to induce cell lysis and stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using appropriate software.[15]
Protocol 2: Western Blot for PCNA/FANCD2 Ubiquitination
-
Treatment: Plate cells and treat with various concentrations of USP1-IN-X or a vehicle control for the desired time (e.g., 6-24 hours).[11]
-
Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA) supplemented with protease and deubiquitinase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins by SDS-PAGE. Use a gradient or low-percentage gel to resolve the higher molecular weight ubiquitinated species.[11]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against PCNA or FANCD2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.[1][15] The monoubiquitinated forms of PCNA and FANCD2 will appear as bands with a higher molecular weight than the unmodified proteins.[15]
Visualizations
Caption: USP1 signaling in the DNA Damage Response.
Caption: Workflow for new batch validation.
References
- 1. benchchem.com [benchchem.com]
- 2. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. USP1 inhibition: A journey from target discovery to clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. USP1 deubiquitinates Akt to inhibit PI3K‐Akt‐FoxO signaling in muscle during prolonged starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontierspartnerships.org [frontierspartnerships.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of USP1 Inhibitors: USP1-IN-9 versus ML323
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Ubiquitin-Specific Protease 1 (USP1) has emerged as a compelling target. Its critical role in DNA damage response and repair pathways makes it a linchpin for cancer cell survival, and its inhibition represents a promising therapeutic strategy. This guide provides an objective comparison of two notable USP1 inhibitors, USP1-IN-9 and ML323, summarizing their performance based on available experimental data to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
Both this compound and ML323 are potent, reversible, and non-competitive inhibitors of the USP1-UAF1 deubiquitinase complex. They function by allosterically inhibiting the enzyme, leading to the accumulation of ubiquitinated substrates such as Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2), thereby disrupting DNA repair and inducing cancer cell death.
This compound is a more recent entrant, developed based on the chemical scaffolds of ML323 and another clinical candidate, KSQ-4279. It exhibits high potency with a reported IC50 in the low nanomolar range.
ML323 is a well-established tool compound used extensively in USP1 research. While also potent, its IC50 values show variability depending on the substrate used in the biochemical assay. A key consideration for researchers is its reported off-target activity against related deubiquitinases, USP12 and USP46, at higher concentrations.
This guide will delve into the quantitative data, experimental methodologies, and the signaling pathways affected by these inhibitors.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative parameters for this compound and ML323 based on published literature. It is important to note that these values were generated in different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Biochemical Potency and Selectivity
| Parameter | This compound | ML323 | Reference |
| Target | USP1/UAF1 Complex | USP1/UAF1 Complex | [1][2] |
| Mechanism of Action | Reversible, Non-competitive | Reversible, Allosteric, Non-competitive | [1][2] |
| IC50 (Ub-Rho assay) | Not Reported | 76 nM | [2] |
| IC50 (di-Ub assay) | Not Reported | 174 nM | [2] |
| IC50 (Ub-PCNA assay) | 8.8 nM | 820 nM | [1][2] |
| Selectivity | Not Reported | No significant inhibition of USP2, USP5, USP7, USP8 at 114 µM. Inhibition of USP12 and USP46 at concentrations 100x higher than USP1 IC50. | [3][4][5] |
Table 2: Cellular Activity and Efficacy
| Parameter | This compound | ML323 | Reference |
| Effect on Ub-PCNA | Dose-dependent increase in NSCLC cells | Increase in HEK293T, H596, and HCT116 cells | [1][6] |
| Effect on Ub-FANCD2 | Not explicitly reported, but expected based on mechanism | Increase in HEK293T and H596 cells | [6] |
| Antiproliferative Activity | Strong antiproliferative effects on breast cancer cells | Cytotoxic to esophageal squamous cell carcinoma cells. EC50 > 10 µM in H596 NSCLC cells. | [1][2][7] |
| Combination Therapy | Enhances cytotoxic effect of olaparib (B1684210) in breast cancer cells | Potentiates cisplatin (B142131) cytotoxicity in NSCLC and osteosarcoma cells. Synergistic with TRAIL in a mouse xenograft model. | [1][2][8] |
| In Vivo Efficacy | Rapidly absorbed and good metabolic stability in mice | In combination with TRAIL, significantly reduced tumor size in a mouse xenograft model. | [1][8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for use with Graphviz.
USP1 Signaling Pathway and Inhibition
This diagram illustrates the central role of USP1 in deubiquitinating PCNA and FANCD2, key proteins in the DNA damage response pathways of Translesion Synthesis (TLS) and the Fanconi Anemia (FA) pathway, respectively. Inhibition by this compound or ML323 blocks this deubiquitination, leading to the accumulation of ubiquitinated substrates and subsequent cell cycle arrest and apoptosis.
Caption: USP1 signaling pathway and points of inhibition.
Experimental Workflow: Western Blot for PCNA Ubiquitination
This diagram outlines the key steps in a Western blot experiment to detect the ubiquitination status of PCNA following treatment with a USP1 inhibitor. This is a fundamental assay to confirm the cellular mechanism of action of compounds like this compound and ML323.
Caption: Workflow for Western blot analysis of PCNA ubiquitination.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments used to evaluate USP1 inhibitors.
Biochemical Assay for USP1/UAF1 Inhibition (Ubiquitin-Rhodamine 110 Assay)
This assay is a common method to determine the in vitro potency (IC50) of inhibitors against the USP1/UAF1 complex.
Materials:
-
Recombinant human USP1/UAF1 complex
-
Ubiquitin-Rhodamine 110 Green (Ub-Rho) substrate
-
Assay Buffer: 50 mM HEPES, pH 7.5, 0.1 mg/mL BSA, 0.5 mM EDTA, 1 mM DTT
-
Test compounds (this compound, ML323) dissolved in DMSO
-
384-well, black, low-volume plates
-
Plate reader capable of fluorescence detection (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 10 µL of diluted USP1/UAF1 complex to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 5 µL of Ub-Rho substrate to each well.
-
Immediately begin kinetic reading of the fluorescence intensity every 60 seconds for 30 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the percent inhibition versus log(inhibitor concentration) data to a four-parameter logistic equation.
Cellular Assay: Western Blot for PCNA and FANCD2 Ubiquitination
This assay confirms the on-target effect of the inhibitors in a cellular context by measuring the accumulation of ubiquitinated USP1 substrates.
Materials:
-
Cancer cell line of interest (e.g., H596, U2OS)
-
Cell culture medium and supplements
-
Test compounds (this compound, ML323)
-
DNA damaging agent (e.g., Cisplatin or UV irradiation) - optional, to induce ubiquitination
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors, and N-ethylmaleimide (NEM) to inhibit DUBs
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-PCNA, anti-FANCD2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound or DMSO for a specified period (e.g., 24 hours). If applicable, co-treat with a DNA damaging agent for the final few hours.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-PCNA or anti-FANCD2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and apply the ECL substrate.
-
Visualize the protein bands using an imaging system. The monoubiquitinated forms of PCNA (~44 kDa) and FANCD2 will appear as bands with a higher molecular weight than the unmodified proteins.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the cytotoxic or cytostatic effects of the inhibitors on cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well, opaque-walled plates
-
Test compounds (this compound, ML323)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds or DMSO for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well, equal to the volume of the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the EC50 or IC50 values.
Conclusion
References
- 1. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Table 4, Comparison of ML323 to previously identified USP1 inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
A Comparative Analysis of USP1 Inhibitors: KSQ-4279 vs. USP1-IN-9
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted cancer therapy, Ubiquitin-Specific Protease 1 (USP1) has emerged as a compelling target, particularly for tumors with deficiencies in homologous recombination repair. This guide provides a detailed, objective comparison of two prominent USP1 inhibitors, KSQ-4279 and USP1-IN-9, summarizing their efficacy, mechanism of action, and available experimental data to aid researchers in their drug discovery and development efforts.
Mechanism of Action: Targeting the DNA Damage Response
USP1 is a deubiquitinase that plays a pivotal role in the DNA Damage Response (DDR) by removing ubiquitin from key proteins, notably PCNA (Proliferating Cell Nuclear Antigen) and FANCD2 (Fanconi Anemia Complementation Group D2).[1][2] This deubiquitination activity is crucial for the regulation of translesion synthesis (TLS) and the Fanconi Anemia (FA) pathway, two critical DNA repair mechanisms.[1][3]
By inhibiting USP1, both KSQ-4279 and this compound lead to the accumulation of monoubiquitinated PCNA (Ub-PCNA) and FANCD2 (Ub-FANCD2). This accumulation disrupts the normal DNA repair process, leading to replication fork instability, increased DNA damage, and ultimately, synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[4][5]
Quantitative Data Presentation
The following tables summarize the available quantitative data for KSQ-4279 and this compound, providing a direct comparison of their biochemical potency and cellular activity.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | KSQ-4279 | This compound |
| Biochemical IC50 (USP1/UAF1) | 2 nM[4] | Data not publicly available |
| Cellular IC50 (BRCA1-mutant cells) | Potent, with activity in the nanomolar range[5] | Data not publicly available |
| Selectivity | Highly selective for USP1 over other deubiquitinases[4][6] | Data not publicly available |
Table 2: In Vivo Efficacy in Preclinical Models
| Parameter | KSQ-4279 | This compound |
| Animal Models | Ovarian and Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenografts (PDXs)[7] | Data not publicly available |
| Dosing Regimen | 100 mg/kg and 300 mg/kg, daily oral gavage[7] | Data not publicly available |
| Single Agent Efficacy | Dose-dependent tumor growth inhibition (102% and 105% TGI at 100 and 300 mg/kg respectively in an ovarian PDX model)[7] | Data not publicly available |
| Combination Efficacy (with PARP inhibitors) | Significant and durable anti-tumor response and tumor regressions in BRCA-mutant PDX models, overcoming PARP inhibitor resistance[4][7] | Data not publicly available |
| Tolerability | Well-tolerated as a single agent and in combination with olaparib, with no evidence of dose-limiting hematologic toxicities in preclinical models[7][8] | Data not publicly available |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. Below are representative protocols for key experiments used to evaluate USP1 inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Compound Treatment: Add serial dilutions of the USP1 inhibitor (e.g., KSQ-4279 or this compound) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
Lysis and Luminescence Reading: Add 100 µL of CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using appropriate software.
Western Blot for USP1 Substrate Ubiquitination
This technique is used to detect the accumulation of ubiquitinated forms of USP1 substrates, such as PCNA and FANCD2, following inhibitor treatment.
-
Cell Treatment and Lysis: Treat cells with the USP1 inhibitor at various concentrations for a specified time (e.g., 24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against PCNA or FANCD2 overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. The monoubiquitinated forms of PCNA and FANCD2 will appear as bands with a higher molecular weight than the unmodified proteins.
Summary and Conclusion
Both KSQ-4279 and this compound are inhibitors of the USP1-UAF1 deubiquitinase complex, a critical regulator of the DNA damage response. KSQ-4279 has been extensively characterized in preclinical studies, demonstrating potent and selective inhibition of USP1, leading to anti-proliferative effects in cancer cells with homologous recombination deficiencies.[4][5] Furthermore, KSQ-4279 has shown robust single-agent and combination efficacy in in vivo models and has progressed into clinical trials.[7][9]
Publicly available data on this compound is currently limited, precluding a comprehensive head-to-head comparison with KSQ-4279, particularly in the context of in vivo efficacy and pharmacokinetics. Researchers and drug developers should consider the wealth of available preclinical and emerging clinical data for KSQ-4279 when selecting a USP1 inhibitor for their research and development programs. Further publications on this compound are needed to fully assess its comparative efficacy and potential.
References
- 1. USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. USP1 | Insilico Medicine [insilico.com]
- 4. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biorxiv.org [biorxiv.org]
- 7. ksqtx.com [ksqtx.com]
- 8. ksqtx.com [ksqtx.com]
- 9. ascopubs.org [ascopubs.org]
Validation of USP1-IN-9 as a Specific USP1 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of USP1-IN-9 with other known USP1 inhibitors, supported by experimental data and detailed protocols. The information is intended to assist researchers in evaluating this compound as a specific and potent tool for studying the roles of Ubiquitin-Specific Protease 1 (USP1) in cellular processes, particularly in the context of DNA damage response and cancer therapy.
Introduction to USP1 Inhibition
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA damage response (DDR) by regulating the ubiquitination status of key proteins such as Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 (FANCD2). By removing ubiquitin from these substrates, USP1 is involved in processes like translesion synthesis (TLS) and the Fanconi Anemia (FA) pathway, which are crucial for maintaining genomic stability.[1][2] In many cancers, USP1 is overexpressed, contributing to tumor progression and resistance to chemotherapy. This makes USP1 an attractive therapeutic target, and the development of specific inhibitors is an active area of research.
This compound is a reversible and noncompetitive inhibitor of USP1. This guide provides a detailed analysis of its performance in comparison to other well-characterized USP1 inhibitors.
Comparative Analysis of USP1 Inhibitors
The following table summarizes the in vitro potency of this compound and other commonly used USP1 inhibitors. The data is compiled from various studies to provide a comparative overview.
Table 1: In Vitro Potency of USP1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| This compound | USP1 | 8.8 | Biochemical Assay | MedChemExpress Data |
| KSQ-4279 | USP1/UAF1 | ~10 | Biochemical Assay | [3] |
| ML323 | USP1/UAF1 | 76 | Ubiquitin-Rhodamine Assay | [4] |
| Usp1-IN-3 | USP1/UAF1 | <30 | Biochemical Assay | [5] |
| Pimozide | USP1/UAF1 | 2,000 | Di-Ubiquitin Cleavage Assay | [6] |
| GW7647 | USP1/UAF1 | 5,000 | Di-Ubiquitin Cleavage Assay | [6] |
Table 2: Selectivity Profile of USP1 Inhibitors
| Inhibitor | Primary Target | Off-Target DUBs Inhibited at Higher Concentrations | Reference |
| This compound | USP1 | Data not publicly available | - |
| KSQ-4279 | USP1/UAF1 | Highly selective; no significant inhibition of 48 other DUBs at high concentrations.[7][8] | [7][8] |
| ML323 | USP1/UAF1 | USP12, USP46.[7][8] | [7][8] |
Signaling Pathways and Experimental Workflows
To understand the context of USP1 inhibition and the methods used for validation, the following diagrams illustrate the USP1 signaling pathway in DNA damage response and a typical experimental workflow for validating a USP1 inhibitor.
Caption: USP1 Signaling Pathway in DNA Damage Response.
Caption: Experimental Workflow for USP1 Inhibitor Validation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the replication and validation of findings.
Biochemical IC50 Determination (Ubiquitin-Rhodamine Assay)
This assay measures the enzymatic activity of the USP1/UAF1 complex by monitoring the cleavage of a fluorogenic substrate.
-
Principle: The Ubiquitin-Rhodamine 110 (Ub-Rho) substrate is non-fluorescent. Upon cleavage by USP1, rhodamine is released, resulting in a quantifiable increase in fluorescence.
-
Materials:
-
Recombinant human USP1/UAF1 complex
-
Ubiquitin-Rhodamine 110 substrate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM DTT, 0.1 mg/mL BSA.[9]
-
This compound and other test inhibitors
-
384-well black microplate
-
Fluorescence plate reader
-
-
Protocol:
-
Prepare a serial dilution of the test inhibitor in DMSO, followed by a further dilution in Assay Buffer.
-
In a 384-well microplate, add the diluted inhibitor or DMSO (vehicle control).
-
Add the USP1/UAF1 enzyme to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.[9]
-
Initiate the enzymatic reaction by adding the Ub-Rho substrate to all wells.
-
Immediately begin kinetic reading of fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) over a period of 30-60 minutes.
-
Calculate the initial reaction rates (V₀) from the linear phase of the fluorescence increase.
-
Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]
-
Cellular Target Engagement (Ub-PCNA Western Blot)
This assay confirms that the inhibitor engages and blocks USP1 activity within cells by measuring the accumulation of ubiquitinated PCNA.
-
Principle: Inhibition of USP1 leads to an accumulation of mono- and poly-ubiquitinated PCNA, which can be detected by Western blot as higher molecular weight species.
-
Materials:
-
Cell line of interest (e.g., a cancer cell line with a relevant genetic background)
-
This compound or other test inhibitors
-
DNA damaging agent (optional, to induce PCNA ubiquitination)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against PCNA (e.g., PC10)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot equipment and reagents
-
-
Protocol:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the USP1 inhibitor or DMSO (vehicle control) for a specified time (e.g., 6-24 hours). Co-treatment with a DNA damaging agent can be performed to enhance the Ub-PCNA signal.
-
Harvest cells and prepare whole-cell lysates.
-
Determine protein concentration using a suitable method (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PCNA antibody overnight at 4°C.[5]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detect the protein bands using an ECL substrate and an imaging system. Unmodified PCNA will appear at approximately 36 kDa, while mono-ubiquitinated PCNA (Ub-PCNA) will be observed at around 44 kDa.[5]
-
Quantify the band intensities to determine the fold-change in Ub-PCNA levels relative to the control.
-
Conclusion
This compound demonstrates high potency as a USP1 inhibitor with a low nanomolar IC50 value. Its performance is comparable to or exceeds that of other well-established USP1 inhibitors in biochemical assays. While further studies are needed to fully characterize its selectivity profile and in vivo efficacy, the available data suggests that this compound is a valuable tool for investigating the biological functions of USP1 and holds promise for further development as a therapeutic agent. The provided experimental protocols offer a framework for researchers to independently validate and expand upon these findings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ubiquitin-Specific Protease Inhibitors for Cancer Therapy: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Navigating the Specificity of USP1 Inhibition: A Comparative Analysis of Cross-Reactivity with Other Ubiquitin-Specific Proteases
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to ensuring on-target effects and minimizing confounding variables. This guide provides a comparative analysis of the cross-reactivity of Ubiquitin-Specific Protease 1 (USP1) inhibitors, with a focus on the expected selectivity profile of compounds like USP1-IN-9. While direct, comprehensive cross-reactivity data for this compound against a broad panel of deubiquitinating enzymes (DUBs) is not extensively published, this guide leverages data from highly selective and well-characterized USP1 inhibitors such as ML323, KSQ-4279, and I-138 to provide a robust framework for understanding the landscape of USP1 inhibitor specificity.
USP1 is a key deubiquitinase involved in the DNA damage response, particularly through the Fanconi anemia pathway, making it a compelling target in oncology. The development of potent and selective inhibitors is crucial for therapeutic applications. The following data and methodologies offer insight into how the selectivity of such inhibitors is determined and what can be expected from a highly optimized compound.
Comparative Selectivity of USP1 Inhibitors
The table below summarizes the inhibitory activity of well-characterized USP1 inhibitors against a panel of other ubiquitin-specific proteases. This data, gathered from biochemical assays, illustrates the high degree of selectivity achievable for this class of compounds. It is anticipated that a potent inhibitor like this compound would exhibit a similar favorable selectivity profile.
| Deubiquitinating Enzyme (DUB) | ML323 IC50 (µM)[1] | KSQ-4279 (% Inhibition at 10 µM) | I-138 (% Inhibition at 10 µM)[2] |
| USP1-UAF1 | 0.076 (Ub-Rho assay) [1][3] | ~100% [4][5][6] | ~100% [2] |
| USP2 | >114[1][7] | Not significantly inhibited | Not significantly inhibited |
| USP5 | >114[1][7] | Not significantly inhibited | Not significantly inhibited |
| USP7 | 47[7] | Not significantly inhibited | Not significantly inhibited |
| USP8 | >114[1][7] | Not significantly inhibited | Not significantly inhibited |
| USP12-UAF1 | Shows inhibition at high concentrations[4][5] | <50%[5] | ~50%[2] |
| USP46-UAF1 | Shows inhibition at high concentrations[4][5] | <50%[5] | ~50%[2] |
| UCH-L1 | >500[1] | Not significantly inhibited | Not significantly inhibited |
| UCH-L3 | >200[1] | Not significantly inhibited | Not significantly inhibited |
Note: Data for KSQ-4279 and I-138 is presented as percent inhibition at a high concentration (10 µM) to demonstrate selectivity, as IC50 values against less sensitive targets are often not determined. KSQ-4279 is reported to retain "exquisite selectivity" for USP1 even at concentrations 10,000 times its IC50 value.[4][5][6]
Experimental Protocols for Determining Inhibitor Selectivity
The determination of an inhibitor's selectivity is a critical step in its characterization. The following are detailed methodologies for key experiments used to assess the potency and selectivity of DUB inhibitors.
Biochemical Assay for DUB Activity (Ubiquitin-Rhodamine Assay)
This high-throughput assay is a primary method for determining the potency of DUB inhibitors.
-
Principle: The assay employs a fluorogenic substrate, ubiquitin-rhodamine110 (Ub-Rho), which, upon cleavage by a DUB, releases rhodamine110, resulting in a quantifiable increase in fluorescence. The rate of this increase is directly proportional to the enzyme's activity.[1][3]
-
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Typically contains 50 mM HEPES (pH 7.5), 0.5 mM EDTA, 1 mg/mL BSA, and 5 mM DTT.
-
Enzyme Solution: A stock solution of the purified DUB (e.g., USP1/UAF1 complex) is prepared in the assay buffer.
-
Substrate Solution: A stock solution of Ub-Rho is prepared in the assay buffer.
-
Inhibitor Solution: Serial dilutions of the test inhibitor (e.g., this compound) are prepared.
-
-
Assay Procedure:
-
The DUB enzyme and the test inhibitor at various concentrations are combined in a microplate and pre-incubated.
-
The reaction is initiated by the addition of the Ub-Rho substrate.
-
Fluorescence is measured over time using a plate reader.
-
-
Data Analysis:
-
Initial reaction rates are calculated from the linear phase of the fluorescence curves.
-
The percentage of inhibition relative to a DMSO control is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a dose-response curve.
-
-
Di-Ubiquitin Cleavage Assay
This orthogonal assay provides secondary validation of inhibitor potency using a more physiological substrate.
-
Principle: This assay measures the ability of a DUB to cleave a di-ubiquitin (di-Ub) substrate of a specific linkage type (e.g., K63-linked). The cleavage products are then resolved by SDS-PAGE and visualized.[3]
-
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Similar to the Ub-Rho assay buffer.
-
Enzyme Solution: A stock solution of the purified DUB is prepared.
-
Substrate Solution: A stock solution of a specific di-Ub linkage type is prepared.
-
Inhibitor Solution: Serial dilutions of the test inhibitor are prepared.
-
-
Assay Procedure:
-
The DUB enzyme and the test inhibitor are pre-incubated.
-
The reaction is initiated by the addition of the di-Ub substrate and incubated at 37°C.
-
The reaction is stopped by the addition of SDS-PAGE loading buffer.
-
-
Data Analysis:
-
Samples are run on an SDS-PAGE gel, and the gel is stained (e.g., with Coomassie Blue or silver stain).
-
The intensity of the bands corresponding to the cleaved and uncleaved di-Ub is quantified.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
-
-
DUBprofiler™ Assay
This is a comprehensive screening service that assesses the selectivity of a compound against a large panel of DUBs.
-
Principle: The inhibitor is tested at a fixed concentration (or a range of concentrations) against a wide array of purified DUB enzymes in a biochemical assay format, typically using a fluorescent substrate.[2][4][5]
-
Workflow:
-
The test compound is provided to the screening service.
-
The compound is assayed against the DUB panel.
-
The percentage of remaining activity for each DUB in the presence of the inhibitor is determined relative to a control.
-
The results provide a comprehensive selectivity profile, highlighting any potential off-target activities.
-
Visualizing Selectivity and Experimental Workflow
The following diagrams illustrate the conceptual framework for USP1 inhibitor selectivity and the typical experimental workflow for its determination.
Caption: Conceptual diagram of USP1 inhibitor selectivity.
Caption: Experimental workflow for assessing DUB inhibitor selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and biochemical insights on the mechanism of action of the clinical USP1 inhibitor, KSQ-4279 | bioRxiv [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: USP1-IN-9 Versus siRNA Knockdown for USP1 Targeting
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chemical Inhibition and Genetic Knockdown of USP1
Ubiquitin-Specific Protease 1 (USP1) has emerged as a critical regulator in the DNA Damage Response (DDR), primarily through its deubiquitinating activity on key proteins such as Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2). This central role in pathways like Translesion Synthesis (TLS) and the Fanconi Anemia (FA) pathway has positioned USP1 as a promising therapeutic target in oncology, particularly in cancers with inherent DNA repair deficiencies. Researchers aiming to investigate the function of USP1 or exploit its therapeutic potential are faced with a choice between two primary methods of inhibition: small molecule inhibitors, such as USP1-IN-9, and genetic knockdown using small interfering RNA (siRNA). This guide provides a comprehensive comparison of these two approaches, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research needs.
Mechanism of Action: A Tale of Two Approaches
This compound , a potent and selective small molecule inhibitor, acts by reversibly binding to the USP1/UAF1 complex, thereby blocking its catalytic activity. This inhibition is non-competitive and prevents the deubiquitination of USP1 substrates.[1] The consequence is an accumulation of monoubiquitinated PCNA (Ub-PCNA) and FANCD2 (Ub-FANCD2), which disrupts the normal progression of DNA repair pathways.[1][2][3]
siRNA-mediated knockdown , on the other hand, targets USP1 at the messenger RNA (mRNA) level. A synthetic double-stranded RNA molecule, complementary to a sequence within the USP1 mRNA, is introduced into cells. This siRNA is incorporated into the RNA-Induced Silencing Complex (RISC), which then seeks out and cleaves the target USP1 mRNA. This process leads to the degradation of the USP1 mRNA and a subsequent reduction in the synthesis of the USP1 protein.[4][5]
Performance Comparison: A Data-Driven Analysis
The choice between a small molecule inhibitor and siRNA knockdown often depends on the specific experimental goals, such as the desired duration of inhibition, specificity, and ease of use. The following tables summarize the key performance characteristics of this compound and USP1 siRNA based on available data.
| Feature | This compound (and other small molecule inhibitors) | siRNA Knockdown of USP1 |
| Target | USP1/UAF1 protein complex (catalytic activity) | USP1 mRNA |
| Mechanism | Reversible, non-competitive inhibition of deubiquitinase activity[1] | Post-transcriptional gene silencing via mRNA degradation[4] |
| Onset of Action | Rapid (minutes to hours)[6] | Slower (24-72 hours required for protein depletion)[4][7] |
| Duration of Effect | Transient and reversible upon washout[8] | Prolonged (days), dependent on cell division and protein turnover |
| Delivery | Direct addition to cell culture media or in vivo administration[1] | Requires transfection reagents (e.g., lipofection) or viral vectors[9] |
| Dose Control | Precise and titratable concentration | Dependent on transfection efficiency, which can be variable[7] |
Table 1: General Characteristics of this compound and USP1 siRNA
| Parameter | This compound (and other representative inhibitors) | siRNA Knockdown of USP1 |
| In Vitro Potency (IC50) | This compound: 8.8 nM[1]ML323: ~76 nM[3]KSQ-4279: ≤50 nM[10] | Not applicable (knockdown efficiency is measured instead) |
| Cellular Potency (Antiproliferative IC50) | Varies by cell line; e.g., MDA-MB-436 (BRCA1 mutant): 6.75 nM for a similar inhibitor[11] | Dependent on knockdown efficiency; significant reduction in cell viability observed with >70% knockdown[12] |
| Knockdown/Inhibition Efficiency | >90% inhibition of catalytic activity achievable in vitro and in cells | Typically 70-95% reduction in protein levels, can be variable[7][13][14] |
| Specificity | High for USP1/UAF1 complex; some inhibitors show off-target effects on related DUBs at high concentrations[15] | Potential for off-target gene silencing due to seed region homology[16][17][18][19] |
Table 2: Quantitative Performance Metrics
Experimental Protocols
To facilitate the practical application of these findings, detailed protocols for key experiments are provided below.
Western Blot for Ubiquitinated PCNA and FANCD2
This protocol is essential for verifying the on-target effects of both this compound and USP1 siRNA.
-
Cell Treatment:
-
This compound: Treat cells with the desired concentration of this compound (e.g., 20, 100, 500 nM) for 24 hours.[1] Include a DMSO vehicle control.
-
USP1 siRNA: Transfect cells with USP1-specific siRNA (e.g., 50 nM) using a suitable transfection reagent. Harvest cells 48-72 hours post-transfection.[13] Include a non-targeting control siRNA.
-
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or similar assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against PCNA or FANCD2 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate. The monoubiquitinated forms will appear as bands with a higher molecular weight.[20][21]
-
Cell Viability Assay (e.g., CCK-8 or CellTiter-Glo®)
This assay is used to assess the impact of USP1 inhibition on cell proliferation and survival.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000 cells/well).[10][12]
-
Treatment:
-
Incubation: Incubate plates for the desired duration (e.g., 72 hours for inhibitors).[10]
-
Assay:
-
Data Analysis: Calculate cell viability as a percentage of the control and determine IC50 values for the inhibitor.[10]
DNA Damage Foci Formation Assay (γH2AX)
This assay visualizes DNA double-strand breaks and is a marker of DNA damage.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or transfect with USP1 siRNA. Cisplatin can be used as a positive control for DNA damage.[22]
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.
-
Immunostaining:
-
Block with 1% BSA in PBST.
-
Incubate with a primary antibody against γH2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis: Mount coverslips and visualize foci using a fluorescence microscope. Quantify the number of foci per cell.
Visualizing the Pathways and Workflows
To better understand the biological context and experimental logic, the following diagrams are provided.
Caption: USP1 Signaling Pathway in DNA Damage Response.
Caption: Comparative Experimental Workflow.
Conclusion and Recommendations
Both this compound and siRNA-mediated knockdown are powerful tools for studying and targeting USP1. The choice between them should be guided by the specific research question.
This compound is recommended for:
-
Pharmacological studies: Investigating the effects of acute and reversible inhibition.
-
High-throughput screening: Its ease of application makes it suitable for large-scale experiments.
-
Translational research: As a drug-like molecule, it provides a more direct path to preclinical and clinical development.[23]
siRNA knockdown is recommended for:
-
Target validation: Confirming that the phenotype observed with a small molecule inhibitor is due to on-target effects.[4]
-
Long-term studies: Where sustained depletion of the USP1 protein is required.
-
Investigating the role of the USP1 protein itself , beyond its catalytic activity, as siRNA removes the entire protein scaffold.
It is important to acknowledge the limitations of each approach. Small molecule inhibitors can have off-target effects, although potent inhibitors like this compound and KSQ-4279 have shown high selectivity.[1][15] Conversely, siRNA can lead to off-target gene silencing, and its efficiency can be cell-type dependent.[7][16][19] Therefore, a comprehensive research strategy should ideally employ both methods in a complementary fashion to generate robust and reliable data. For instance, using siRNA to validate the on-target effects of a USP1 inhibitor is a widely accepted and rigorous approach.[3][4]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. intodna.com [intodna.com]
- 7. Insights into effective RNAi gained from large-scale siRNA validation screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ML323 suppresses the progression of ovarian cancer via regulating USP1-mediated cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. USP1 inhibitors for cancer identified by Impact Therapeutics | BioWorld [bioworld.com]
- 12. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Selection and Validation of siRNAs Preventing Uptake and Replication of SARS-CoV-2 [frontiersin.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Detecting microRNA binding and siRNA off-target effects from expression data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. USP1 inhibition: A journey from target discovery to clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of USP1-IN-9 with other DNA Repair Inhibitors: A Guide for Researchers
In the intricate landscape of cancer therapeutics, targeting the DNA damage response (DDR) has emerged as a highly promising strategy. Cells have evolved a complex network of pathways to repair DNA lesions, ensuring genomic stability. Cancer cells, often characterized by increased DNA damage and replication stress, become heavily reliant on specific DDR pathways for survival. This dependency creates a therapeutic window for inhibitors that can selectively target these pathways, leading to synthetic lethality in tumor cells while sparing normal tissues.
This guide provides a comprehensive comparative analysis of USP1-IN-9, a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1), against other key classes of DNA repair inhibitors, including PARP, ATR, WEE1, and DNA-PK inhibitors. This objective comparison, supported by experimental data and detailed methodologies, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their preclinical and clinical investigations.
Mechanism of Action: A Diverse Arsenal Against DNA Damage
DNA repair inhibitors employ distinct mechanisms to disrupt the cellular machinery that safeguards the genome. Understanding these diverse modes of action is crucial for identifying optimal therapeutic strategies, including monotherapy and combination regimens.
USP1 Inhibition: USP1, in complex with its cofactor UAF1, is a deubiquitinating enzyme (DUB) that plays a critical role in the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS). It removes monoubiquitin from key DNA repair proteins, namely FANCD2 and PCNA. Monoubiquitinated FANCD2 is essential for the repair of DNA interstrand crosslinks, while monoubiquitinated PCNA is crucial for recruiting specialized polymerases to bypass DNA lesions during replication. By inhibiting USP1, compounds like This compound lead to the accumulation of ubiquitinated FANCD2 and PCNA, thereby disrupting these critical repair pathways and inducing synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.
PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) inhibitors, such as olaparib (B1684210) and rucaparib, represent a clinically validated class of drugs that target the repair of single-strand DNA breaks (SSBs). PARP enzymes are crucial for the base excision repair (BER) pathway. When PARP is inhibited, unrepaired SSBs are converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair, often due to mutations in BRCA1/2 genes, these DSBs cannot be efficiently repaired, leading to cell death.
ATR Inhibition: Ataxia telangiectasia and Rad3-related (ATR) kinase is a master regulator of the cellular response to replication stress and a broad range of DNA damage. ATR inhibitors, such as ceralasertib and berzosertib, block the ATR-mediated signaling cascade that leads to cell cycle arrest and stabilization of stalled replication forks. This abrogation of the DNA damage checkpoint forces cells with high levels of replication stress, a common feature of cancer, into premature mitosis with unrepaired DNA, resulting in mitotic catastrophe.
WEE1 Inhibition: The WEE1 kinase is a critical gatekeeper of the G2/M cell cycle checkpoint. It prevents cells with damaged DNA from entering mitosis by inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1). WEE1 inhibitors, like adavosertib, remove this crucial brake, causing cancer cells with damaged DNA to prematurely enter mitosis, leading to genomic instability and apoptosis. This strategy is particularly effective in p53-deficient tumors, which lack a functional G1 checkpoint and are therefore heavily reliant on the G2/M checkpoint for survival.
DNA-PK Inhibition: DNA-dependent protein kinase (DNA-PK) is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. DNA-PK inhibitors, such as peposertib and AZD7648, block the re-ligation of DSBs, leading to the accumulation of lethal DNA damage. These inhibitors can sensitize cancer cells to DNA-damaging agents like radiation and certain chemotherapies that induce DSBs.
Quantitative Data Presentation: A Head-to-Head Comparison of Potency
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of an inhibitor. The following tables summarize the IC50 values of this compound and other selected DNA repair inhibitors across a panel of cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and experimental duration.
| USP1 Inhibitors | |||
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| This compound | MDA-MB-436 (Olaparib-resistant) | Breast Cancer | Not explicitly stated, but enhances olaparib killing at 100 nM |
| ML323 | H596 | Non-Small Cell Lung Cancer | 76 |
| KSQ-4279 | - | - | Potent inhibitor with synergy with PARP inhibitors |
| Impact Therapeutics Compound | MDA-MB-436 (BRCA mutant) | Breast Cancer | 6.75 |
| PARP Inhibitors | |||
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Olaparib | HCT116 | Colorectal Cancer | 2.799 |
| Olaparib | MDA-MB-436 (BRCA1 mutant) | Breast Cancer | 4.7 |
| Rucaparib | PEO1 (BRCA2 mutant) | Ovarian Cancer | Not specified |
| Talazoparib | - | - | - |
| ATR Inhibitors | |||
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Berzosertib (M6620) | Cal-27 | Head & Neck Squamous Cell Carcinoma | 0.285 |
| Berzosertib (M6620) | FaDu | Head & Neck Squamous Cell Carcinoma | 0.252 |
| Ceralasertib (AZD6738) | - | - | GI50 < 1 µM in 30% of 276 cell lines |
| WEE1 Inhibitors | |||
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| Adavosertib (AZD1775) | H23 | Non-Small Cell Lung Cancer | 122 |
| Adavosertib (AZD1775) | A427 | Non |
Navigating the Frontier of Cancer Therapy: A Head-to-Head Comparison of USP1 Inhibitors in Clinical Development
For Immediate Publication
Shanghai, China – December 15, 2025 – The landscape of targeted cancer therapy is being reshaped by a novel class of drugs: USP1 inhibitors. These molecules hold the promise of exploiting a key vulnerability in cancer cells, particularly those with deficiencies in DNA damage repair pathways. As several candidates progress through clinical trials, a comprehensive understanding of their comparative performance is crucial for researchers, scientists, and drug development professionals. This guide provides an objective, data-driven comparison of USP1 inhibitors currently under clinical investigation, supported by available experimental data and detailed methodologies.
Ubiquitin-specific protease 1 (USP1) is a deubiquitinating enzyme that plays a critical role in the DNA damage response (DDR) by regulating the Fanconi anemia (FA) and translesion synthesis (TLS) pathways.[1] Its inhibition leads to the accumulation of ubiquitinated PCNA and FANCD2, disrupting DNA repair and leading to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as BRCA mutations.[1] This has spurred the rapid development of several small molecule USP1 inhibitors, a selection of which are now in early-stage clinical trials.
Clinical Landscape of USP1 Inhibitors: A Comparative Overview
Currently, a handful of USP1 inhibitors are in Phase 1 clinical trials, with preliminary data beginning to emerge for some. This section summarizes the available clinical data for the most prominent candidates.
| Inhibitor | Development Stage | Trial Identifier | Key Efficacy Findings (Preliminary) | Key Safety Findings (Preliminary) |
| RO7623066 (KSQ-4279) | Phase 1 | NCT05240898 | Monotherapy: 1 partial response (PR) in a patient with fallopian tube cancer. Stable disease (SD) for >16 weeks in 17% of patients (5/29). Disease control rate (DCR) at 16 weeks was 28%.[2][3] Combination with Olaparib (B1684210): No objective responses reported as of the latest data cutoff.[4] | Monotherapy: Most common adverse event (AE) was anemia (36%) and increased creatinine (B1669602) (33%). Most common Grade 3+ AE was hyponatremia (12%).[3] Combination with Olaparib: Most common AE was anemia (87%). Most common Grade 3+ AE was anemia (73%).[3] |
| ISM3091 (XL309) | Phase 1 | NCT05932862 | Efficacy data not yet publicly available. The trial is currently recruiting patients.[5][6][7] | Safety data not yet publicly available. The trial is currently recruiting patients.[5][6][7] |
| SIM0501 | Phase 1 | NCT06331559 | Efficacy data not yet publicly available. The first patient was dosed in March 2024.[8][9] | Safety data not yet publicly available. The trial is currently recruiting patients.[8][9] |
| HSK39775 | Phase 1 | N/A | Preclinical data shows potent anti-tumor activity. Clinical data is not yet available.[10] | Preclinical data suggests a good safety profile. Clinical data is not yet available.[10] |
| TNG348 | Terminated | NCT06065059 | N/A | Trial terminated due to Grade 3/4 liver function abnormalities observed in patients on study for longer than eight weeks. |
| VRN19 | Preclinical | N/A | In preclinical models, showed comparable efficacy to KSQ-4279 without observed toxicity.[11] | Preclinical studies in rats showed no significant changes in anemia or hepatotoxicity markers, in contrast to KSQ-4279 which showed elevations in these markers.[11] |
In Focus: RO7623066 (KSQ-4279) - The Clinical Frontrunner
As the USP1 inhibitor with the most mature publicly available clinical data, RO7623066 (KSQ-4279) provides the first glimpse into the potential and challenges of this drug class. The ongoing Phase 1 trial (NCT05240898) is evaluating the inhibitor as a monotherapy and in combination with the PARP inhibitor olaparib or the chemotherapy agent carboplatin (B1684641) in patients with advanced solid tumors.[12]
Preliminary results presented at the 2024 ASCO Annual Meeting indicated a manageable safety profile and early signs of anti-tumor activity.[2] As a single agent, one partial response was observed, and a portion of patients achieved stable disease for over 16 weeks.[2] The most common side effect was anemia.[2] When combined with olaparib, anemia was more frequent and of higher grade.[3] While the combination has not yet demonstrated objective responses, further evaluation is ongoing to determine the recommended dose for expansion.[2]
Emerging Contenders: Awaiting the Data
Several other USP1 inhibitors are in the early stages of clinical investigation, with limited to no publicly available clinical data at this time.
-
SIM0501: The first patient in the Phase 1 trial (NCT06331559) of this oral, non-covalent USP1 inhibitor was dosed in March 2024.[8] The study will assess its safety, tolerability, efficacy, and pharmacokinetics as both a monotherapy and in combination with olaparib in patients with advanced solid tumors.[9]
-
HSK39775: Preclinical data presented at the AACR Annual Meeting 2024 demonstrated potent anti-proliferative activity in cancer cell lines with BRCA mutations and significant tumor growth inhibition in xenograft models, both as a single agent and in synergy with PARP inhibitors.[10] This candidate is in early clinical development.[1]
A Cautionary Tale: The Termination of TNG348
The development of TNG348 was halted due to observations of Grade 3/4 liver function abnormalities in patients who were on the study for more than eight weeks. This underscores the importance of careful safety monitoring in the development of this new class of drugs and highlights potential off-target effects or class-specific toxicities that need to be understood.
Preclinical Promise: VRN19
While not yet in clinical trials, the preclinical data for VRN19 is noteworthy. It has shown comparable efficacy to KSQ-4279 in preclinical models but with a more favorable safety profile, particularly concerning hematologic and liver toxicity.[11] These findings suggest that it may be possible to engineer USP1 inhibitors with an improved therapeutic window.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the USP1 signaling pathway and a general experimental workflow.
Caption: USP1 Signaling Pathway in DNA Damage Response.
Caption: General Experimental Workflow for USP1 Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are critical for the interpretation and replication of research findings. Below are representative protocols for key experiments used in the evaluation of USP1 inhibitors.
Cell Proliferation Assay (CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a USP1 inhibitor in cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the USP1 inhibitor or vehicle control (DMSO) for 72 hours.
-
CellTiter-Glo® reagent is added to each well, and luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
Target Engagement Assay (Western Blot for Ubiquitinated PCNA)
Objective: To confirm that the USP1 inhibitor engages its target in cells by measuring the accumulation of ubiquitinated PCNA (a direct substrate of USP1).
Methodology:
-
Cancer cells are treated with the USP1 inhibitor at various concentrations for a specified time.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for PCNA and ubiquitinated PCNA, followed by HRP-conjugated secondary antibodies.
-
Protein bands are visualized using a chemiluminescence detection system. An increase in the ratio of ubiquitinated PCNA to total PCNA indicates target engagement.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a USP1 inhibitor in a preclinical animal model.
Methodology:
-
Immunocompromised mice are subcutaneously implanted with human cancer cells (e.g., with BRCA1 mutations).
-
Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, USP1 inhibitor as a single agent, combination with a PARP inhibitor).
-
The USP1 inhibitor and other treatments are administered according to a predetermined schedule (e.g., daily oral gavage).
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and may be used for pharmacodynamic analyses (e.g., Western blot for target engagement markers).
Future Outlook
The field of USP1 inhibitors is rapidly evolving, with several promising candidates in early clinical development. The initial data from the RO7623066 (KSQ-4279) trial provides a foundation for understanding the clinical potential and challenges of this class of drugs. As more data from the ongoing trials of ISM3091, SIM0501, and HSK39775 become available, a clearer picture of their comparative efficacy and safety will emerge. The development of next-generation inhibitors like VRN19 with potentially improved safety profiles will also be critical for the long-term success of targeting USP1 in cancer therapy. Continued research and transparent data sharing will be paramount to realizing the full therapeutic potential of USP1 inhibition for patients with cancer.
References
- 1. USP1 inhibition: A journey from target discovery to clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. USP1 Inhibitor in Metastatic Solid Tumors - The ASCO Post [ascopost.com]
- 3. First-in-human phase I trial of the oral first-in-class ubiquitin specific peptidase 1 (USP1) inhibitor KSQ-4279 (KSQi), given as single agent (SA) and in combination with olaparib (OLA) or carboplatin (CARBO) in patients (pts) with advanced solid tumors, enriched for deleterious homologous recombination repair (HRR) mutations. - ASCO [asco.org]
- 4. ASCO 2024 – USP1 lives on, for now | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 5. ISM3091 for Solid Tumors · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Facebook [cancer.gov]
- 8. Simcere Pharmaceutical Group Limited [simcere.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. tipranks.com [tipranks.com]
Safety Operating Guide
Navigating the Safe Disposal of USP1-IN-9: A Procedural Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical guidance for the proper handling and disposal of USP1-IN-9, a potent and reversible ubiquitin-specific protease 1 (USP1) inhibitor. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure a safe laboratory environment and compliance with standard chemical waste management protocols.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following procedures are based on general principles of laboratory safety, the known chemical properties of similar compounds, and standard guidelines for the disposal of potent small molecule inhibitors. It is imperative to consult and follow the specific guidelines provided by your institution's Environmental Health and Safety (EHS) department.
Key Chemical and Physical Properties of this compound
For easy reference, the essential quantitative data for this compound is summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₇H₂₅F₃N₈O |
| Molecular Weight | 534.54 g/mol [1] |
| IC₅₀ | 8.8 nM[2] |
| Appearance | Solid powder |
| Storage (Solid) | -20°C for 3 years[2] |
| Storage (In solvent) | -80°C for 1 year[2] |
Experimental Protocols: Safe Handling and Disposal Procedures
Adherence to the following step-by-step protocols is essential for minimizing risk and ensuring the proper disposal of this compound.
Personal Protective Equipment (PPE) and Handling
Due to its potent biological activity, this compound should be handled with caution in a designated area.
-
Always wear appropriate PPE : This includes a lab coat, safety goggles with side shields, and chemical-resistant gloves.
-
Ventilation : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Weighing and Aliquoting : Perform these tasks in a fume hood or a ventilated balance enclosure to minimize exposure to the solid compound.
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure the Area : Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE : Before cleaning, ensure you are wearing the necessary protective equipment.
-
Contain the Spill :
-
For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.
-
For liquid spills (e.g., a solution in DMSO), absorb with a chemical absorbent pad or vermiculite.
-
-
Decontaminate the Surface : Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose of Cleaning Materials : All materials used for cleanup must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program. Never dispose of this chemical down the drain or in regular trash.
1. Solid this compound Waste:
-
Collect any unused or waste this compound solid in its original container or a clearly labeled, sealed container.
-
Label the container as "Hazardous Waste: Potent Small Molecule Inhibitor, Solid" and include the full chemical name "this compound".
2. Liquid this compound Waste (Solutions):
-
Collect all solutions containing this compound in a designated, leak-proof, and chemically compatible container.
-
Label the container as "Hazardous Waste: Potent Small Molecule Inhibitor, Liquid" and list all constituents, including the solvent (e.g., "this compound in DMSO").
3. Contaminated Labware and Debris:
-
Disposable items (e.g., pipette tips, tubes, gloves) that have come into contact with this compound should be collected in a designated, sealed bag or container.
-
Label the container as "Hazardous Waste: this compound Contaminated Debris".
4. Storage and Collection:
-
Store all this compound waste containers in a designated satellite accumulation area within the laboratory.[3][4]
-
Ensure all waste containers are kept closed except when adding waste.[4][5]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[4][6]
Disposal Workflow for this compound
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. USP1-IN-9_TargetMol [targetmol.com]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. research.columbia.edu [research.columbia.edu]
- 5. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 6. benchchem.com [benchchem.com]
Essential Safety and Handling of USP1-IN-9: A Procedural Guide
For Immediate Implementation: This document provides crucial safety and logistical guidance for the proper handling and disposal of USP1-IN-9, a potent ubiquitin-specific protease 1 (USP1) inhibitor. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure a safe laboratory environment and compliance with standard chemical waste management protocols.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following procedures are based on general principles of laboratory safety, the known chemical properties of similar compounds, and standard guidelines for the disposal of potent small molecule inhibitors. It is imperative to consult and follow the specific guidelines provided by your institution's Environmental Health and Safety (EHS) department.
Key Chemical and Physical Properties
For easy reference, the essential quantitative data for similar USP1 inhibitors are summarized in the table below. This data is provided as a reference, and the specific properties of this compound may vary.
| Property | Value | Source |
| USP1-IN-1 (KSQ-4279) | ||
| Molecular Formula | C₂₇H₂₅F₃N₈O | [1] |
| Molecular Weight | 534.54 g/mol | [1] |
| Appearance | Solid | General knowledge |
| Solubility | Soluble in DMSO (100 mg/mL), Soluble in Ethanol (100 mg/mL), Insoluble in Water | [1] |
| Storage (Solid) | 3 years at -20°C (powder) | [1] |
| Storage (Solution) | 1 year at -80°C, 1 month at -20°C | [1] |
| Usp7-IN-9 (Similar Compound) | ||
| Molecular Formula | C₃₂H₃₃ClF₆N₆O₈ | [2] |
| Molecular Weight | 779.08 g/mol | [2] |
| IC₅₀ | 40.8 nM for USP7 | [2] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO (100 mg/mL) | [2] |
| Storage (Solid) | 4°C, sealed, away from moisture | [2] |
| Storage (Solution) | -80°C (6 months), -20°C (1 month) | [2] |
Personal Protective Equipment (PPE) and Handling
Due to its potent biological activity, this compound should be handled with caution in a designated and controlled area, such as a chemical fume hood.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended |
| Body Protection | Laboratory Coat | Fully buttoned |
| Respiratory Protection | Not generally required for small-scale lab operations. Use a NIOSH-approved respirator with appropriate cartridges if there is a risk of aerosolization or if handling large quantities. | For spill cleanup, a tight-fitting full-face respirator with HEPA filters may be necessary.[3] |
Handling Procedures:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3] Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]
-
Clothing: Do not wear protective garments in common areas (e.g., cafeterias) or outdoors.[3]
Experimental Protocols: Safe Handling and Disposal
Adherence to the following step-by-step protocols is essential for minimizing risk and ensuring the proper disposal of this compound.
1. Preparation and Use:
-
Before use, ensure all necessary PPE is worn correctly.
-
Prepare solutions in a chemical fume hood.
-
For weighing the solid, use an analytical balance within a ventilated enclosure if possible.
2. Spill Management: In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[2]
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the necessary protective equipment.[2]
-
Contain the Spill:
-
Decontaminate the Surface: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[2]
-
Dispose of Cleaning Materials: All materials used for cleanup must be disposed of as hazardous waste.[2]
3. Waste Disposal:
-
Solid this compound Waste: Collect any unused or waste this compound solid in its original container or a clearly labeled, sealed container.[2] Label the container as "Hazardous Waste: Potent Compound" and include the full chemical name "this compound".
-
Liquid this compound Waste: Collect all solutions containing this compound in a designated, sealed, and compatible waste container. Label the container as "Hazardous Waste: Potent Compound" and list all constituents, including the solvent (e.g., "this compound in DMSO").[2]
-
Contaminated Labware: Disposable items (e.g., pipette tips, tubes, gloves) that have come into contact with this compound should be collected in a designated, sealed bag or container.[2] Label the container as "Hazardous Waste: this compound Contaminated Debris".[2]
-
Storage and Collection:
-
Store all this compound waste containers in a designated satellite accumulation area within the laboratory.[2]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[2]
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[2]
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
